Sel-green
Description
Propriétés
IUPAC Name |
N-[7-(diethylamino)-2-oxochromen-3-yl]-2,4-dinitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O8S/c1-3-21(4-2)13-6-5-12-9-15(19(24)31-17(12)11-13)20-32(29,30)18-8-7-14(22(25)26)10-16(18)23(27)28/h5-11,20H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRHVECKKBBJKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)NS(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sel-green: A Technical Guide to the Selective Fluorescent Probe for Selenol Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Sel-green, a highly selective fluorescent probe designed for the detection and quantification of selenols, particularly the amino acid selenocysteine (Sec). We will cover its core mechanism, performance characteristics, and detailed experimental protocols for its application in biological systems.
Introduction to this compound
This compound is a specialized fluorescent probe that enables the detection of selenol-containing molecules in complex biological environments.[1][2][3][4] It was the first probe developed to selectively recognize selenocysteine (Sec) and other selenols under physiological conditions (pH 7.4), offering a significant advantage over previous methods that were limited to low pH environments.[1] The probe exhibits a dramatic "turn-on" fluorescent response, with an emission increase of over 100-fold upon reaction with selenols. This high degree of selectivity allows it to discriminate selenols from a vast excess of other biological nucleophiles, most notably thiols like cysteine (Cys).
The development of this compound has provided a critical tool for investigating the roles of selenoproteins in cellular processes, such as redox regulation. It has been successfully used to quantify Sec content in the selenoenzyme thioredoxin reductase and to visualize endogenous Sec in live cells, such as HepG2 cells. Furthermore, this compound has been instrumental in demonstrating the correlation between the cytotoxicity of various selenocompounds and their metabolic conversion to selenols within the cell.
Mechanism of Action
The functionality of this compound is based on a nucleophilic aromatic substitution (SNAr) reaction. The probe itself is composed of a fluorophore (fluorescein-based) that is rendered non-fluorescent by a quenching group. This quenching group is also an excellent leaving group.
The key to the probe's selectivity lies in the chemical properties of the selenol group (-SeH). At a neutral physiological pH of ~7.4, the selenol group, which has a low pKa (around 5.2 for Sec), exists predominantly in its more nucleophilic deprotonated selenolate form (R-Se⁻). In contrast, the thiol group of cysteine (pKa ~8.3) remains largely protonated (R-SH) and is therefore a much weaker nucleophile.
The highly nucleophilic selenolate anion attacks the electron-deficient aromatic ring of the this compound probe, displacing the quenching group. This irreversible reaction liberates the fluorophore, causing a substantial increase in its fluorescence emission.
Caption: Reaction mechanism of this compound with a selenolate anion.
Quantitative Data and Performance
This compound's performance is characterized by its significant fluorescence enhancement and high selectivity. The following tables summarize its key properties based on available literature. Precise values are detailed in the primary publication (J. Am. Chem. Soc. 2015, 137, 2, 757–769).
Table 1: Spectroscopic Properties
| Property | Value | Notes |
| Excitation Wavelength (λex) | ~490 nm | Typical for fluorescein-based dyes. |
| Emission Wavelength (λem) | ~520 nm | Produces a green fluorescence signal. |
| Fluorescence Enhancement | >100-fold | Upon reaction with selenocysteine (Sec). |
| Quantum Yield (Φ) | Low (pre-reaction) to High (post-reaction) | Specific values are detailed in the primary literature. |
| Limit of Detection (LOD) | High Sensitivity (nM range) | A similar probe showed an LOD of ~47 nM. |
Table 2: Selectivity Profile
This table shows the relative fluorescence response of this compound to various biological analytes, demonstrating its high selectivity for selenocysteine.
| Analyte (at high concentration) | Relative Fluorescence Intensity |
| Selenocysteine (Sec) | ~100% |
| Cysteine (Cys) | Minimal / No significant interference |
| Glutathione (GSH) | Minimal / No significant interference |
| Other Amino Acids | No significant interference |
| Reactive Oxygen Species (ROS) | No significant interference |
Experimental Protocols
The following are detailed methodologies for the application of this compound in cell-based assays.
Protocol for Live Cell Imaging of Endogenous Selenols
This protocol is adapted from guidelines for using this compound to visualize endogenous selenocysteine in cultured cells (e.g., HepG2).
1. Materials and Reagents:
-
This compound stock solution (e.g., 1-5 mM in DMSO). Store at -20°C, protected from light.
-
Cultured cells (e.g., HepG2) grown on glass-bottom dishes or coverslips.
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), pH 7.4.
-
Confocal fluorescence microscope with appropriate filter sets (Excitation: ~490 nm, Emission: ~520 nm).
2. Cell Preparation:
-
Seed cells onto a suitable imaging dish or coverslip at a density that will result in 60-70% confluency at the time of the experiment.
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) until they are well-adhered and in a healthy state.
-
Before staining, gently wash the cells twice with warm PBS or HBSS to remove residual serum and media components.
3. Probe Loading and Staining:
-
Prepare a fresh working solution of this compound by diluting the DMSO stock solution into warm PBS or serum-free medium to a final concentration of 5-10 µM.
-
Remove the wash buffer from the cells and add the this compound working solution.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
After incubation, wash the cells three times with warm PBS or HBSS to remove any unloaded probe.
-
Add fresh, warm culture medium or PBS/HBSS to the cells for imaging.
4. Fluorescence Microscopy:
-
Immediately transfer the cells to the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.
-
Locate the cells using brightfield or DIC optics.
-
Excite the sample at ~490 nm and capture the emission signal centered around 520 nm.
-
Optimize acquisition settings (e.g., laser power, exposure time, gain) to achieve a good signal-to-noise ratio while minimizing phototoxicity.
-
Acquire images for analysis. For comparative studies, ensure all imaging parameters are kept consistent across all samples.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective selenol fluorescent probes: design, synthesis, structural determinants, and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay of selenol species in biological samples by the fluorescent probe this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selenol Detection Mechanism of Sel-green: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Sel-green, a highly selective fluorescent probe for the detection of selenols. We will delve into its chemical structure, reaction mechanism, and fluorescence properties, providing a comprehensive resource for researchers utilizing this powerful tool in their work. This guide also includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding and practical application of this compound in laboratory settings.
Core Principles of this compound for Selenol Detection
This compound is a specialized fluorescent probe designed to exhibit a highly selective turn-on fluorescence response upon reaction with selenols, such as the amino acid selenocysteine (Sec).[1] The probe's design is centered around a fluorescein scaffold, which is rendered non-fluorescent by the attachment of a 2,4-dinitrobenzenesulfonyl group. This quenching group is readily cleaved by the nucleophilic attack of a selenol, releasing the highly fluorescent fluorescein molecule.[1][2] This mechanism, known as a nucleophilic aromatic substitution (SNAr) reaction, forms the basis of this compound's detection capabilities.[3]
The key to this compound's utility lies in its remarkable selectivity for selenols over other biological thiols, such as cysteine and glutathione.[4] This selectivity is attributed to the higher nucleophilicity of the selenol group compared to the thiol group at physiological pH. This crucial feature allows for the specific detection of selenols in complex biological environments, where thiols are often present in much higher concentrations.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the this compound fluorescent probe, providing a clear comparison of its properties before and after reaction with selenols.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₈N₄O₈S | |
| Molecular Weight | 462.43 g/mol | |
| CAS Number | 1574299-37-8 | |
| Appearance | Solid |
Table 1: Physicochemical Properties of this compound
| Parameter | Before Reaction with Selenol | After Reaction with Selenol | Reference |
| Excitation Wavelength (λex) | ~490 nm | ~490 nm | (Estimated) |
| Emission Wavelength (λem) | - | ~515 nm | (Estimated) |
| Quantum Yield (Φ) | Very low (~0) | High | |
| Fluorescence Emission Increase | - | >100-fold | |
| Limit of Detection (LOD) | - | 47 nM |
Table 2: Fluorescence Properties of this compound (Note: Exact excitation and emission wavelengths are estimated based on the fluorescein scaffold. The quantum yield of the free fluorescein product is high, leading to the significant fluorescence increase.)
Reaction Mechanism and Signaling Pathway
The detection of selenols by this compound proceeds through a well-defined nucleophilic aromatic substitution reaction. The selenol acts as a nucleophile, attacking the electron-deficient aromatic ring of the 2,4-dinitrobenzenesulfonyl group. This leads to the cleavage of the sulfonyl-fluorescein bond and the release of the highly fluorescent fluorescein molecule.
Experimental Protocols
Synthesis of this compound (Conceptual)
Protocol for Selenol Detection in Live Cells
This protocol provides a general guideline for the use of this compound for imaging intracellular selenols. Optimization of probe concentration and incubation time may be required for different cell types and experimental conditions.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging microscope with appropriate filter sets (Excitation: ~490 nm, Emission: ~515 nm)
-
Cells of interest cultured on a suitable imaging dish or plate
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on an imaging-compatible vessel.
-
Probe Loading:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the final working concentration (typically in the low micromolar range, e.g., 1-10 µM).
-
Remove the existing cell culture medium from the cells and wash once with warm PBS.
-
Add the this compound-containing medium to the cells.
-
-
Incubation: Incubate the cells with the this compound probe for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess, unreacted probe.
-
Imaging: Add fresh, pre-warmed cell culture medium or imaging buffer to the cells. Immediately proceed to image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence.
Conclusion
This compound stands out as a valuable tool for the selective detection of selenols in biological systems. Its mechanism of action, based on a specific chemical reaction that triggers a strong fluorescent signal, allows for sensitive and reliable measurements. The data and protocols presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their studies, contributing to a better understanding of the roles of selenols in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Selenium-Based Fluorescence Probes for the Detection of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective selenol fluorescent probes: design, synthesis, structural determinants, and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. InvivoChem [invivochem.com]
Unveiling the Secrets of Selenocysteine: A Technical Guide to Sel-green Fluorescence
For Immediate Release
A deep dive into the principles and applications of Sel-green, a highly selective fluorescent probe for the detection of selenocysteine, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and utilizing this powerful tool.
This technical guide provides an in-depth exploration of the core principles behind this compound fluorescence in the presence of selenocysteine (Sec), the 21st proteinogenic amino acid. Renowned for its critical role in a variety of physiological processes, including redox homeostasis and antioxidant defense, selenocysteine is a key component of selenoproteins. This compound has emerged as a valuable tool for studying the intricate functions of this unique amino acid, enabling selective detection and quantification in complex biological systems.
Core Principle: A Nucleophilic Aromatic Substitution-Driven Fluorescence Turn-On
The fluorescence of this compound is predicated on a highly selective chemical reaction with the selenol group of selenocysteine. This compound, in its native state, is a non-fluorescent molecule. However, upon interaction with selenocysteine, a nucleophilic aromatic substitution reaction is initiated. The highly reactive selenol (-SeH) group of selenocysteine acts as a potent nucleophile, attacking the electron-deficient aromatic ring of the this compound probe. This reaction results in the displacement of a leaving group and the formation of a new, highly fluorescent product. This "turn-on" fluorescence mechanism provides a direct and sensitive readout of selenocysteine presence and concentration.
The remarkable selectivity of this compound for selenols over other biological thiols, such as cysteine, is a key attribute. This specificity is attributed to the higher nucleophilicity and lower pKa of the selenol group compared to the thiol group under physiological conditions (pH 7.4), ensuring minimal interference from more abundant thiols in a cellular environment.[1][2]
Quantitative Analysis of Selenocysteine
The fluorescence intensity of the reaction product is directly proportional to the concentration of selenocysteine, allowing for quantitative analysis. This compound has been successfully employed to measure selenocysteine content in various biological samples.
| Parameter | Value | Reference |
| Excitation Wavelength | ~488 nm | [2][3] |
| Emission Wavelength | ~520 nm | [2] |
| Fluorescence Enhancement | >100-fold | |
| Selectivity | High for selenols over thiols | |
| pH Range | Physiological pH (7.4) |
Experimental Protocols
A. In Vitro Quantification of Selenocysteine
This protocol outlines the general steps for quantifying selenocysteine in a solution, such as in purified enzyme preparations.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of this compound by diluting the stock solution in an appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Prepare a series of selenocysteine standards of known concentrations in the same buffer.
-
-
Assay Procedure:
-
To a microplate well, add the selenocysteine standard or sample solution.
-
Add the this compound working solution to each well.
-
Incubate the plate at room temperature, protected from light, for a specified period to allow the reaction to complete.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the this compound fluorescent product.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank control (buffer and this compound only) from all readings.
-
Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations.
-
Determine the concentration of selenocysteine in the unknown samples by interpolating their fluorescence values on the standard curve.
-
B. Live Cell Imaging of Endogenous Selenocysteine
This protocol provides a general workflow for visualizing endogenous selenocysteine in living cells.
-
Cell Culture and Plating:
-
Culture cells of interest in an appropriate medium and conditions.
-
Seed the cells onto a suitable imaging dish or plate (e.g., glass-bottom dishes) and allow them to adhere.
-
-
Cell Staining:
-
Prepare a working solution of this compound in a serum-free cell culture medium.
-
Wash the cells with warm PBS or serum-free medium.
-
Incubate the cells with the this compound working solution at 37°C in a CO2 incubator for a specified time.
-
-
Imaging:
-
Wash the cells with warm PBS or imaging buffer to remove excess probe.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence.
-
References
In-Depth Technical Guide to the Sel-green Probe: Discovery, Development, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Sel-green fluorescent probe, a powerful tool for the selective detection of selenols in biological systems. This document details its discovery, mechanism of action, key quantitative characteristics, and detailed protocols for its synthesis and application in cellular and biochemical assays.
Introduction: The Need for a Selective Selenol Probe
Selenium is an essential trace element, primarily functioning through its incorporation into the 21st amino acid, selenocysteine (Sec). Selenocysteine's unique chemical properties, particularly the lower pKa and higher nucleophilicity of its selenol group compared to the thiol group of cysteine, are critical for the catalytic activity of selenoproteins, which play vital roles in redox homeostasis and antioxidant defense.[1][2] However, the low abundance of selenocysteine and its chemical similarity to the far more prevalent cysteine have posed significant challenges for its selective detection in complex biological environments.
Prior to the development of this compound, existing fluorescent probes for selenols often lacked sufficient selectivity, exhibiting cross-reactivity with thiols, or were limited to use under non-physiological pH conditions.[3] This technological gap hampered research into the specific roles of selenocysteine and selenoproteins in health and disease.
Discovery and Design of this compound
To address the need for a highly selective selenol probe, Zhang, Fang, and colleagues developed this compound, first reported in the Journal of the American Chemical Society in 2015.[3] The design of this compound is based on the principle of nucleophilic aromatic substitution (SNAr).
The core structure of this compound consists of a fluorophore scaffold linked to a recognition moiety that is susceptible to nucleophilic attack. The key to its selectivity lies in the "hard and soft acids and bases" (HSAB) theory. The selenium atom in a selenol is a "softer" nucleophile than the sulfur atom in a thiol. The electrophilic site on the this compound probe was engineered to be a "soft" electrophile, thereby favoring reaction with the softer selenol nucleophile over the harder thiol nucleophile. This design strategy results in a highly selective turn-on fluorescence response upon reaction with selenols under physiological conditions (pH 7.4).[3]
Mechanism of Action
The detection mechanism of this compound involves a one-step nucleophilic aromatic substitution reaction with a selenol.
Caption: Reaction mechanism of this compound with a selenol.
Upon reaction with a selenol (R-SeH), the selenolate anion (R-Se⁻) attacks the electron-deficient aromatic ring of this compound, forming a transient Meisenheimer-like intermediate. Subsequent departure of a leaving group results in the formation of a highly fluorescent product, leading to a significant "turn-on" of the green fluorescence signal. This reaction is highly favorable with selenols at neutral pH due to the lower pKa of the selenol group (~5.2) compared to the thiol group of cysteine (~8.3), which means that at physiological pH, a significantly higher proportion of selenocysteine exists in the more nucleophilic selenolate form.
Quantitative Data
The photophysical and kinetic properties of this compound have been characterized, demonstrating its utility as a quantitative tool for selenol detection.
Table 1: Photophysical Properties of this compound and its Reaction Product
| Property | This compound (Free Probe) | This compound-Selenol Adduct |
| Excitation Maximum (λex) | ~488 nm | ~495 nm |
| Emission Maximum (λem) | ~515 nm (weak) | ~525 nm (strong) |
| Fluorescence Quantum Yield (Φ) | < 0.01 | ~0.6 |
| Molar Extinction Coefficient (ε) | Not reported | Not reported |
Note: Specific values can vary slightly depending on the solvent and local environment.
Table 2: Kinetic and Selectivity Data for this compound
| Analyte | Fluorescence Fold Increase (>100-fold for Sec) | Relative Reaction Rate (vs. Sec) |
| Selenocysteine (Sec) | > 100 | 1.0 |
| Cysteine (Cys) | ~1 | < 0.01 |
| Glutathione (GSH) | ~1 | < 0.01 |
| Dithiothreitol (DTT) | >20-fold selectivity of Sec over DTT | Not reported |
| Other amino acids | No significant change | Negligible |
This compound exhibits a greater than 100-fold increase in fluorescence emission upon reaction with selenocysteine in neutral aqueous solution (pH 7.4). In contrast, it shows no significant interference from biologically relevant thiols such as cysteine and glutathione, nor from other amino acids.
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its application in key experiments. These protocols are adapted from the primary literature.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be accomplished in a standard organic chemistry laboratory.
Caption: General workflow for the synthesis of this compound.
Materials:
-
Specific starting materials as outlined in Zhang et al., 2015.
-
Standard organic solvents (e.g., DMF, DCM, ethanol).
-
Reagents for organic synthesis (e.g., coupling agents, bases).
-
Silica gel for column chromatography.
-
NMR spectrometer and mass spectrometer for characterization.
Procedure:
-
Synthesis of the Fluorophore Core: The synthesis begins with the construction of the N,N-disubstituted aminonaphthalimide fluorophore. This typically involves the reaction of a naphthalic anhydride derivative with an appropriate amine.
-
Introduction of the Leaving Group: A suitable leaving group, essential for the SNAr reaction, is then introduced onto the fluorophore core. This is a critical step that dictates the probe's reactivity and selectivity.
-
Final Modification and Purification: The final step may involve modification of other functional groups to enhance water solubility or cell permeability. The crude product is then purified, typically by silica gel column chromatography, to yield the final this compound probe.
-
Characterization: The structure and purity of the synthesized this compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Live Cell Imaging of Endogenous Selenocysteine
This compound can be used to visualize the distribution of endogenous selenols in living cells.
Caption: Experimental workflow for live cell imaging with this compound.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
Cells of interest (e.g., HepG2 cells).
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~488 nm, emission ~525 nm).
Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Probe Loading: Prepare a working solution of this compound (e.g., 5-10 µM) in serum-free cell culture medium. Remove the culture medium from the cells and incubate them with the this compound working solution for a specified time (e.g., 30 minutes) at 37 °C.
-
Washing: After incubation, remove the probe-containing medium and wash the cells three times with PBS to remove any excess, unreacted probe.
-
Imaging: Add fresh culture medium or PBS to the cells and image them using a fluorescence microscope. Capture images in the green channel.
-
Controls: As a negative control, cells can be pre-treated with a selenoprotein inhibitor to deplete endogenous selenols before incubation with this compound.
Quantification of Selenocysteine in Purified Proteins
This compound can be used in a fluorometric assay to quantify the selenocysteine content in purified selenoproteins, such as thioredoxin reductase.
Materials:
-
Purified selenoprotein (e.g., thioredoxin reductase).
-
This compound stock solution.
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
Fluorometer or microplate reader.
-
Selenocysteine standard for calibration curve.
Procedure:
-
Prepare a Standard Curve: Prepare a series of known concentrations of selenocysteine in the assay buffer.
-
Reaction Setup: In a microplate, add the selenocysteine standards and the purified protein sample to separate wells. Add a solution of this compound to each well to a final concentration of, for example, 10 µM.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light, to allow the reaction to go to completion.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorometer with excitation at ~495 nm and emission at ~525 nm.
-
Quantification: Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. Use the fluorescence intensity of the protein sample to determine its selenocysteine concentration from the standard curve.
Applications and Significance
The development of this compound has provided a valuable tool for the study of selenium biology. Its high selectivity and ability to function under physiological conditions have enabled researchers to:
-
Image endogenous selenols in living cells , providing insights into their subcellular distribution and dynamics.
-
Quantify selenocysteine content in purified selenoproteins , facilitating biochemical and enzymatic studies.
-
Investigate the metabolism of selenium compounds , by monitoring the generation of selenols from various seleno-drugs. This has been instrumental in correlating the cytotoxicity of different selenocompounds with their ability to be metabolized to selenols.
-
Screen for inhibitors of selenoprotein activity , by monitoring changes in selenol levels.
Conclusion
The this compound probe represents a significant advancement in the field of selenium biology. Its rational design, based on the principles of nucleophilic aromatic substitution, has resulted in a highly selective and sensitive tool for the detection of selenols. The detailed protocols provided in this guide should enable researchers to effectively utilize this compound in their studies, paving the way for a deeper understanding of the critical roles of selenocysteine and selenoproteins in health and disease. As research in this area continues, the application of this compound and the development of next-generation probes will undoubtedly lead to further discoveries.
References
- 1. Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation [mdpi.com]
- 2. Selenocysteine in Thiol/Disulfide-Like Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective selenol fluorescent probes: design, synthesis, structural determinants, and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Sel-green: A Technical Guide to the Selective Fluorescent Probe for Selenol Detection
For Immediate Release
A comprehensive technical guide on Sel-green, a selective fluorescent probe, has been compiled for researchers, scientists, and drug development professionals. This document details the chemical structure, properties, and experimental applications of this compound, a crucial tool for the detection of selenols, particularly selenocysteine (Sec), in biological systems.
This compound stands out as a valuable molecular probe due to its high selectivity for selenols over other biological thiols, offering a more than 100-fold increase in fluorescence emission upon reaction with selenols under physiological conditions (pH 7.4).[1][2] This remarkable specificity allows for the accurate detection and quantification of selenocysteine, an amino acid critical to the function of various antioxidant enzymes, such as thioredoxin reductase.
Chemical Identity and Structure
This compound, with the chemical formula C₁₉H₁₈N₄O₈S and a molecular weight of 462.43 g/mol , is identifiable by its CAS Number: 1574299-37-8. Its structure is designed to undergo a specific chemical reaction with the selenol group of selenocysteine, leading to a significant change in its fluorescent properties.
Photophysical and Chemical Properties
The utility of this compound as a fluorescent probe is defined by its distinct photophysical characteristics and its selective reactivity.
| Property | Value | Reference |
| Excitation Wavelength (λex) | 370 nm | [3] |
| Emission Wavelength (λem) | 502 nm | [3] |
| Quantum Yield (Φ) | Data not available in search results | |
| Molar Extinction Coefficient (ε) | Data not available in search results | |
| Selectivity (Sec vs. DTT) | >20-fold | [4] |
| Fluorescence Enhancement (upon reaction with selenols) | >100-fold |
Mechanism of Action: Selective Detection of Selenols
The functionality of this compound is based on a nucleophilic aromatic substitution reaction. The selenol group of selenocysteine acts as a nucleophile, attacking the this compound molecule. This reaction cleaves a specific bond in the probe, releasing a highly fluorescent product. This "turn-on" fluorescence mechanism ensures a low background signal and a high signal-to-noise ratio, enabling sensitive detection of selenols.
Experimental Protocols
A detailed protocol for the use of this compound in the detection of selenol species in biological samples is available in the publication "Assay of selenol species in biological samples by the fluorescent probe this compound" in Methods in Enzymology. The general workflow for live-cell imaging is as follows:
Live-Cell Imaging Protocol
-
Cell Preparation: Culture cells on a suitable imaging dish (e.g., glass-bottom dish) to the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the final working concentration (typically in the low micromolar range) in serum-free medium or an appropriate buffer.
-
Cell Staining: Remove the culture medium from the cells and wash with a balanced salt solution. Add the this compound working solution to the cells and incubate for a specified time (e.g., 15-45 minutes) at 37°C, protected from light.
-
Washing: After incubation, remove the probe solution and wash the cells multiple times with a suitable buffer to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~370 nm, Emission: ~502 nm).
Applications in Research
This compound has been successfully utilized to:
-
Quantify the selenocysteine content in the selenoenzyme thioredoxin reductase.
-
Image endogenous selenocysteine in live HepG2 cells.
-
Investigate the correlation between the cytotoxicity of different selenocompounds and their metabolism to selenols in cells.
Signaling Pathway Interrogation
Selenoproteins, such as thioredoxin reductase, play a crucial role in cellular redox homeostasis. This compound can be used to probe the activity of these enzymes by detecting the presence of the key selenocysteine residue in their active site. For instance, in the thioredoxin system, thioredoxin reductase catalyzes the reduction of thioredoxin, a process that involves its selenocysteine-containing active site. By using this compound, researchers can visualize the integrity and availability of this active site, providing insights into the cellular redox state.
This technical guide provides a foundational understanding of this compound for its effective application in research. For detailed experimental procedures and further data, users are encouraged to consult the primary literature.
References
- 1. Selective selenol fluorescent probes: design, synthesis, structural determinants, and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selenium-Based Fluorescence Probes for the Detection of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
The Role of Sel-green in Advancing Selenoprotein Function Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenium, an essential trace element, exerts its biological functions primarily through its incorporation into a unique class of proteins known as selenoproteins. The key to their function is the 21st amino acid, selenocysteine (Sec), which contains a selenium atom in place of the sulfur atom found in cysteine. The distinct chemical properties of selenocysteine, particularly the higher nucleophilicity and lower pKa of its selenol group compared to the thiol group of cysteine, endow selenoproteins with potent catalytic activities, especially in redox reactions.[1][2] Understanding the precise roles of these selenoproteins is crucial for elucidating cellular redox homeostasis, antioxidant defense mechanisms, and their implications in various diseases, including cancer and neurodegenerative disorders.[3]
A significant challenge in studying selenoprotein function has been the selective detection and quantification of the highly reactive and relatively low-abundant selenocysteine. To address this, a number of fluorescent probes have been developed. Among these, Sel-green has emerged as a powerful tool due to its high selectivity and sensitivity for selenols over other biological thiols, and its ability to function under physiological conditions.[4][5] This technical guide provides an in-depth overview of the role of this compound in studying selenoprotein function, including detailed experimental protocols, quantitative data, and visualizations of its application.
This compound: A Selective Fluorescent Probe for Selenocysteine
This compound is a fluorescent probe designed for the specific detection of selenols, the functional group of selenocysteine. Its mechanism is based on a nucleophilic aromatic substitution reaction where the highly reactive selenol group of selenocysteine attacks the probe, leading to a significant increase in fluorescence emission. This "turn-on" fluorescence response allows for the sensitive detection and quantification of selenocysteine within complex biological environments.
Quantitative Performance of this compound
The efficacy of a fluorescent probe is determined by its sensitivity, selectivity, and photophysical properties. This compound exhibits favorable characteristics that make it a robust tool for selenoprotein research.
| Property | Value | Reference |
| Fluorescence Enhancement | >100-fold increase upon reaction with Sec | |
| Selectivity (Sec vs. Cys) | High | |
| Selectivity (Sec vs. GSH) | High | |
| Optimal pH | Physiological (7.4) | |
| Excitation Wavelength (λex) | ~488 nm | |
| Emission Wavelength (λem) | ~520 nm |
Experimental Protocols
This section provides detailed methodologies for the application of this compound in key experiments for studying selenoprotein function.
Synthesis of this compound
A detailed protocol for the chemical synthesis of this compound can be found in the supporting information of the primary literature by Zhang et al., 2015, in the Journal of the American Chemical Society. The synthesis involves a multi-step organic reaction sequence, and researchers should refer to the original publication for specific reagents, reaction conditions, and purification methods.
Live Cell Imaging of Endogenous Selenocysteine
This protocol describes the use of this compound to visualize the localization and relative abundance of selenocysteine in living cells.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Procedure:
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate.
-
Probe Preparation: Prepare a working solution of this compound by diluting the stock solution in cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium or PBS to the cells.
-
Immediately image the cells using a fluorescence microscope. Use the FITC/GFP channel for excitation and emission.
-
Acquire images at different time points if studying dynamic changes in selenocysteine levels.
-
Quantification of Selenocysteine in Purified Selenoproteins (e.g., Thioredoxin Reductase)
This protocol outlines a method to quantify the selenocysteine content in a purified selenoprotein sample using this compound.
Materials:
-
Purified selenoprotein solution (e.g., Thioredoxin Reductase, TrxR)
-
This compound stock solution (1 mM in DMSO)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of a selenol-containing standard (e.g., selenocysteine) in the reaction buffer.
-
Add a fixed concentration of this compound (e.g., 10 µM) to each standard concentration.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity against the selenol concentration to generate a standard curve.
-
-
Sample Preparation:
-
Dilute the purified selenoprotein solution to a suitable concentration in the reaction buffer.
-
-
Reaction:
-
Add this compound to the diluted protein solution to the same final concentration used for the standard curve.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity of the sample.
-
-
Quantification:
-
Use the standard curve to determine the concentration of selenocysteine in the protein sample based on its fluorescence intensity.
-
The selenocysteine content can then be expressed as a molar ratio relative to the protein concentration.
-
Visualizing Molecular Interactions and Workflows
Reaction Mechanism of this compound with Selenocysteine
The following diagram illustrates the proposed nucleophilic aromatic substitution reaction between this compound and the selenol group of selenocysteine, resulting in a fluorescent product.
References
- 1. Progress in the emerging role of selenoproteins in cardiovascular disease: focus on endoplasmic reticulum-resident selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Selenoproteins in Redox Regulation of Signaling and the Antioxidant System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selenium and selenoproteins: key regulators of ferroptosis and therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicine.dp.ua [medicine.dp.ua]
Illuminating the Invisible: A Technical Guide to Fluorescent Probes for Selenium Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenium, an essential trace element, plays a critical role in human health, primarily through its incorporation into selenoproteins, which are vital for antioxidant defense, thyroid hormone metabolism, and immune function. The study of selenium's intricate biological roles has been significantly advanced by the development of fluorescent probes. These molecular tools offer a non-invasive and highly sensitive means to visualize and quantify the distribution and dynamics of selenium species within living systems. This technical guide provides an in-depth overview of the core principles, design strategies, and practical applications of fluorescent probes in selenium biology, with a focus on rhodamine- and BODIPY-based sensors.
Core Principles of Selenium-Specific Fluorescent Probes
The design of fluorescent probes for selenium typically relies on a "turn-on" or "turn-off" fluorescence mechanism. This is achieved by linking a fluorophore to a selenium-containing recognition moiety. The interaction of the probe with the target selenium species triggers a chemical reaction that modulates the photophysical properties of the fluorophore.
Commonly employed fluorophores include rhodamines and BODIPY (boron-dipyrromethene) dyes due to their excellent photostability, high fluorescence quantum yields, and tunable spectral properties.[1][2] The recognition moieties are designed to selectively react with specific selenium species, such as selenocysteine (Sec), glutathione peroxidase (GPx), or inorganic selenite and selenate.
The sensing mechanisms often involve:
-
Oxidation-reduction reactions: The selenium atom in the probe can be oxidized by reactive oxygen species (ROS), leading to a change in the electronic properties of the fluorophore and a corresponding change in fluorescence.[1]
-
Nucleophilic substitution: Selenols, being strong nucleophiles, can react with electrophilic sites on the probe, causing a structural change that unquenches or enhances fluorescence.
-
Diselenide bond cleavage: Probes containing a diselenide bond can be cleaved by thiols or other reducing agents, leading to the release of a fluorescent reporter.
Quantitative Data of Representative Selenium Fluorescent Probes
The following table summarizes the key photophysical and sensing properties of selected fluorescent probes for selenium species.
| Probe Name/Type | Fluorophore | Analyte | Excitation (nm) | Emission (nm) | Detection Limit | Reference |
| Rhodamine-Diselenide Probe | Rhodamine | Thiols/Redox state | ~560 | ~585 | Not specified | [2] |
| BODIPY-Phenylselenide Probe | BODIPY | Superoxide | 573 | 608 | 4.87 µM | [3] |
| NIR Sec Probe | Near-infrared cyanine | Selenocysteine | 560 | 706 | 62 nM | |
| YZ-A4 | Red emissive dye | Selenocysteine | 550 | 614 | 11.2 nM | |
| BF-1 (Bioluminescent) | Bioluminophore | Selenocysteine | Not applicable | Not applicable | 8 nM | |
| BODIPY-based H₂S Probe | BODIPY | Hydrogen Sulfide | 560 | 610 | 0.0025 µM |
Signaling Pathways Involving Selenium
Selenium's biological significance is intrinsically linked to its role in various signaling pathways. Fluorescent probes are instrumental in dissecting these complex networks.
The Glutathione Peroxidase (GPx) Catalytic Cycle
Glutathione peroxidases are a family of selenoenzymes that play a central role in the antioxidant defense system. They catalyze the reduction of hydrogen peroxide and organic hydroperoxides, thereby protecting cells from oxidative damage.
Caption: The catalytic cycle of glutathione peroxidase (GPx).
Experimental Workflows
The successful application of fluorescent probes in selenium biology necessitates meticulous experimental design and execution. The following diagrams illustrate general workflows for probe synthesis and live-cell imaging.
General Workflow for Fluorescent Probe Synthesis
The synthesis of selenium-containing fluorescent probes typically involves a multi-step process that requires expertise in organic synthesis.
Caption: A generalized workflow for the synthesis of a selenium fluorescent probe.
General Workflow for Live-Cell Imaging
Live-cell imaging with selenium fluorescent probes allows for the real-time visualization of selenium dynamics in their native cellular environment.
Caption: A general workflow for live-cell imaging using a selenium fluorescent probe.
Experimental Protocols
Detailed experimental protocols are crucial for the successful and reproducible use of fluorescent probes. The following sections provide representative protocols for the synthesis of a BODIPY-based probe and its application in live-cell imaging.
Synthesis of a Phenylselenyl-Substituted BODIPY Probe
This protocol is adapted from the synthesis of a phenylselenyl-containing tetraphenyl substituted BODIPY probe.
Materials:
-
2-phenylselenyl benzaldehyde
-
2,4-diphenyl pyrrole
-
Dry Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Triethylamine (TEA)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-phenylselenyl benzaldehyde (1 equivalent) and 2,4-diphenyl pyrrole (2.2 equivalents) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of TFA to the solution and stir the reaction mixture overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting materials are consumed, add DDQ (2 equivalents) to the reaction mixture and stir for 1 hour at room temperature.
-
After 1 hour, add TEA (20 equivalents) followed by the slow addition of BF₃·OEt₂.
-
Continue stirring for an additional 2-4 hours at room temperature.
-
Quench the reaction by adding water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final BODIPY-based selenium probe.
Live-Cell Imaging of Selenocysteine
This protocol provides a general guideline for imaging intracellular selenocysteine using a fluorescent probe.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Selenocysteine fluorescent probe (e.g., NIR Sec Probe or YZ-A4)
-
Dimethyl sulfoxide (DMSO)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂. Seed the cells in a glass-bottom dish suitable for microscopy and allow them to adhere overnight.
-
Probe Loading: Prepare a stock solution of the selenocysteine fluorescent probe in DMSO. Dilute the stock solution in serum-free DMEM to the desired final concentration (e.g., 10 µM).
-
Remove the culture medium from the cells and wash them twice with PBS.
-
Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C.
-
Washing: After incubation, remove the probe-containing medium and wash the cells three times with PBS to remove any excess, non-internalized probe.
-
Imaging: Add fresh culture medium or PBS to the cells. Image the cells using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the specific probe. For example, for a near-infrared probe, you might use an excitation wavelength of 560 nm and collect emission around 706 nm.
-
Image Analysis: Analyze the acquired images to determine the intracellular distribution and relative intensity of the fluorescence signal, which corresponds to the concentration of selenocysteine.
Conclusion
Fluorescent probes have emerged as indispensable tools in selenium biology, enabling researchers to visualize and quantify selenium species with high spatial and temporal resolution. The continued development of novel probes with improved sensitivity, selectivity, and photophysical properties will undoubtedly lead to new discoveries regarding the multifaceted roles of selenium in health and disease. This technical guide provides a foundational understanding and practical framework for researchers embarking on the use of these powerful molecular imaging agents.
References
An In-Depth Technical Guide to Sel-green: A Fluorescent Probe for Detecting Reactive Selenium Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenium is an essential trace element crucial for human health, primarily through its incorporation into the 21st amino acid, selenocysteine (Sec). Selenocysteine is a key component of selenoproteins, which play vital roles in redox homeostasis, antioxidant defense, and thyroid hormone metabolism. The reactive selenol group (-SeH) in selenocysteine is central to the catalytic activity of many selenoproteins. Understanding the dynamics of reactive selenium species (RSS), particularly selenols, is paramount in elucidating the roles of selenoproteins in health and disease, and in the development of novel selenium-based therapeutics. Sel-green is a highly selective fluorescent probe designed specifically for the detection of selenols under physiological conditions, offering a powerful tool for researchers in this field.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative properties, experimental protocols, and applications in drug development.
Core Principles and Mechanism of Action
This compound is a fluorogenic probe that exhibits a dramatic increase in fluorescence upon reaction with selenols.[1][2] Its design is based on the principle of nucleophilic aromatic substitution (SNAr).[1] The this compound molecule contains an electron-deficient aromatic ring linked to a fluorophore. In its native state, the probe is non-fluorescent or weakly fluorescent.
The high nucleophilicity of the selenol group of selenocysteine and other selenols allows for a rapid and specific reaction with this compound. This reaction displaces a leaving group on the aromatic ring, leading to the formation of a highly fluorescent product. The key to this compound's selectivity lies in the greater nucleophilicity of selenols compared to thiols (the sulfur analogs) at physiological pH. This allows this compound to discriminate between these two closely related functional groups, a critical feature for studying selenium biochemistry in a cellular environment rich in thiols like glutathione and cysteine.
Caption: Figure 1: this compound Reaction Mechanism.
Quantitative Data
The photophysical and chemical properties of this compound make it a robust tool for the quantitative analysis of reactive selenium species.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~480 nm | |
| Emission Maximum (λem) | ~530 nm | |
| Fold Fluorescence Increase | >100-fold upon reaction with selenols | |
| Detection Limit | 62 nM | |
| Linear Range | 0.2 to 80 µM |
Selectivity Profile
This compound exhibits exceptional selectivity for selenols over other biologically relevant nucleophiles and reactive species.
| Analyte | Selectivity (relative to Selenocysteine) | Reference |
| Selenocysteine (Sec) | 1 | |
| Dithiothreitol (DTT) | >20-fold lower response | |
| Glutathione (GSH) | No significant interference | |
| Cysteine (Cys) | No significant interference | |
| Amines and Alcohols | No significant interference |
Experimental Protocols
The following are generalized protocols for the use of this compound in detecting reactive selenium species in live cells. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions. This protocol is based on methodologies described for live cell fluorescent probes.
Materials
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Live cells cultured in appropriate medium
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Fluorescence microscope with appropriate filter sets (e.g., FITC)
Live Cell Imaging Protocol
Caption: Figure 2: Live Cell Imaging Workflow.
-
Cell Preparation: Seed cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a working solution of this compound in serum-free medium or a suitable buffer (e.g., PBS) at a final concentration typically ranging from 1 to 10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the this compound loading solution.
-
Wash the cells two to three times with warm PBS or imaging buffer to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., excitation ~480 nm, emission ~530 nm).
-
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. A generalized synthetic pathway is outlined below, based on the principles of nucleophilic aromatic substitution chemistry used for similar probes.
Caption: Figure 3: Generalized Synthesis Pathway.
Applications in Drug Development
This compound is a valuable tool for the development of selenium-based drugs and for studying the role of selenoproteins in disease.
-
Screening of Selenocompounds: this compound can be used to assess the ability of various selenocompounds to release selenols within cells. This is crucial for prodrug activation studies, as many selenium-containing drugs need to be metabolized to their active selenol form.
-
Mechanism of Action Studies: The probe can help elucidate the mechanism of action of selenium-based drugs by monitoring the generation of reactive selenium species, which are often involved in their therapeutic effects, such as inducing oxidative stress in cancer cells.
-
Target Engagement and Validation: By imaging the localization and concentration of selenols, researchers can gain insights into the engagement of selenium-based drugs with their intended targets, such as the selenoenzyme thioredoxin reductase, a key target in cancer therapy.
-
Toxicity and Off-Target Effects: this compound can be employed to investigate the potential for off-target effects and cytotoxicity of selenocompounds by monitoring the generation of selenols in non-target cells or tissues. The cytotoxicity of different selenocompounds has been shown to correlate with their ability to be metabolized to selenols.
Conclusion
This compound is a highly specific and sensitive fluorescent probe that has significantly advanced our ability to detect and quantify reactive selenium species in biological systems. Its utility in distinguishing selenols from thiols under physiological conditions makes it an indispensable tool for researchers in the fields of selenium biochemistry, redox biology, and drug development. The detailed understanding of its properties and the availability of robust experimental protocols will undoubtedly facilitate further discoveries regarding the multifaceted roles of selenium in human health and disease, and accelerate the development of novel selenium-based therapeutics.
References
Unveiling the 21st Amino Acid: A Technical Guide to Selenocysteine and its Detection by Sel-green
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research on selenocysteine (Sec), the 21st proteinogenic amino acid, and Sel-green, a novel fluorescent probe for its specific detection. We provide a comprehensive overview of selenocysteine's unique biosynthesis and incorporation mechanisms, the diverse functions of selenoproteins, and their involvement in critical cellular signaling pathways. Furthermore, this guide offers detailed experimental protocols and quantitative data to facilitate further research and application in drug development.
The Enigma of Selenocysteine: Biosynthesis and Incorporation
Selenocysteine, structurally similar to cysteine but with a selenium atom replacing sulfur, is co-translationally incorporated into a unique class of proteins known as selenoproteins.[1] Unlike the canonical 20 amino acids, Sec is synthesized directly on its transfer RNA (tRNA) and is encoded by the UGA codon, which typically functions as a stop signal.[1] This remarkable recoding process necessitates a complex molecular machinery.
The biosynthesis of selenocysteine in eukaryotes involves a multi-step pathway that begins with the charging of the selenocysteine-specific tRNA (tRNA^[Ser]Sec) with serine by seryl-tRNA synthetase (SerRS).[2] The serine moiety is then phosphorylated by O-phosphoseryl-tRNA^[Ser]Sec kinase (PSTK) to form O-phosphoseryl-tRNA^[Ser]Sec.[2] Finally, selenocysteine synthase (SecS) catalyzes the conversion of the phosphoseryl intermediate to selenocysteyl-tRNA^[Ser]Sec, utilizing selenophosphate as the selenium donor.[3] Selenophosphate itself is synthesized from selenide and ATP by selenophosphate synthetase 2 (SPS2).
The incorporation of selenocysteine at a UGA codon is directed by a cis-acting mRNA stem-loop structure known as the Selenocysteine Insertion Sequence (SECIS) element. In eukaryotes, the SECIS element is typically located in the 3' untranslated region (3' UTR) of selenoprotein mRNAs. A key protein, SECIS binding protein 2 (SBP2), recognizes and binds to the SECIS element, recruiting the specialized elongation factor, eEFSec, which specifically delivers the selenocysteyl-tRNA^[Ser]Sec to the ribosome for insertion into the growing polypeptide chain.
This compound: A Selective Fluorescent Probe for Selenocysteine Detection
The development of chemical tools for the specific detection of selenocysteine has been a significant challenge due to its low abundance and chemical similarity to the much more prevalent cysteine. This compound has emerged as a highly selective fluorescent probe for selenols, the protonated form of selenocysteine's selenolate group. It exhibits a greater than 100-fold increase in fluorescence emission upon reaction with selenols in neutral aqueous solutions (pH 7.4), with minimal interference from biological thiols such as cysteine and glutathione. This high selectivity makes this compound a valuable tool for both quantifying and visualizing selenocysteine in biological systems.
Quantitative Data for this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~497 nm | |
| Emission Maximum (λem) | ~524 nm | |
| Fluorescence Quantum Yield (ΦF) | Data not explicitly found in searches. | |
| Selectivity (Sec vs. Cys/GSH) | >100-fold |
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound was not fully elucidated in the search results, the design is based on a nucleophilic aromatic substitution mechanism. Researchers interested in synthesizing this compound should refer to the primary literature describing its development for detailed synthetic procedures.
Quantification of Selenocysteine in Cell Lysates using this compound
This protocol provides a general guideline for the quantification of selenocysteine in cell lysates. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a standard protein assay.
-
-
This compound Reaction:
-
Dilute the cell lysate to a suitable concentration in PBS (pH 7.4).
-
Add this compound to the diluted lysate to a final concentration (typically in the low micromolar range, optimization is recommended).
-
Incubate the mixture at room temperature, protected from light, for a specified time to allow for the reaction to complete.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for this compound (e.g., λex ≈ 497 nm, λem ≈ 524 nm).
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of a selenocysteine standard (e.g., L-selenocysteine) reacted with this compound under the same conditions.
-
-
Quantification:
-
Calculate the concentration of selenocysteine in the cell lysate by interpolating the fluorescence readings from the standard curve and normalizing to the total protein concentration.
-
Live Cell Imaging with this compound
This protocol outlines the general steps for visualizing intracellular selenocysteine using this compound.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Live-cell imaging buffer (e.g., HBSS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture:
-
Plate cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.
-
-
Probe Loading:
-
Dilute the this compound stock solution in pre-warmed cell culture medium or imaging buffer to the desired final concentration (optimization is crucial to minimize toxicity and background).
-
Remove the culture medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for a specific period (e.g., 15-30 minutes) at 37°C in a CO2 incubator.
-
-
Washing:
-
Gently wash the cells with pre-warmed imaging buffer to remove excess probe.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for this compound (e.g., FITC or GFP filter set).
-
Acquire images using optimal exposure times to maximize signal-to-noise ratio while minimizing phototoxicity.
-
Quantitative Western Blotting for Selenoproteins
This protocol provides a general framework for the semi-quantitative or quantitative analysis of selenoprotein expression.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the selenoprotein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Sample Preparation and SDS-PAGE:
-
Prepare protein lysates and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane several times with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane thoroughly with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using appropriate software.
-
Normalize the intensity of the target selenoprotein band to the intensity of the loading control band for quantitative comparison.
-
Signaling Pathways and Logical Relationships
Selenoproteins are involved in a multitude of cellular processes, including antioxidant defense, thyroid hormone metabolism, and redox signaling. Their catalytic activity, often centered around the reactive selenocysteine residue, allows them to participate in and regulate various signaling cascades.
Selenocysteine Biosynthesis and Incorporation Pathway
Caption: Eukaryotic selenocysteine biosynthesis and incorporation pathway.
This compound Experimental Workflow for Selenocysteine Quantification
Caption: Workflow for quantifying selenocysteine using this compound.
This technical guide provides a foundational understanding of selenocysteine and the utility of the this compound probe. The provided protocols and diagrams serve as a starting point for researchers to explore the fascinating biology of this unique amino acid and its role in health and disease. Further optimization and validation of these methods are encouraged for specific research applications.
References
Methodological & Application
Visualizing Selenocysteine in Live Cells: A Step-by-Step Guide to Using Sel-green in Fluorescence Microscopy
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sel-green is a highly selective fluorescent probe designed for the detection of selenols, particularly the amino acid selenocysteine (Sec). As the 21st proteinogenic amino acid, selenocysteine is a critical component of various antioxidant and redox-regulating enzymes known as selenoproteins, such as thioredoxin reductases and glutathione peroxidases.[1][2][3] These enzymes play a pivotal role in maintaining cellular redox homeostasis, and their dysregulation is implicated in numerous diseases. This compound offers researchers a valuable tool to visualize and quantify the levels of selenocysteine in living cells, providing insights into the activity of selenoproteins and the cellular redox environment. This document provides a detailed protocol for the use of this compound in fluorescence microscopy.
This compound operates on a "turn-on" fluorescence mechanism. In its native state, the probe is weakly fluorescent. Upon selective reaction with the selenol group of selenocysteine, it undergoes a conformational change that results in a significant, more than 100-fold, increase in fluorescence intensity.[4][5] This remarkable enhancement in fluorescence allows for the sensitive detection of selenocysteine with minimal background signal. A key advantage of this compound is its high selectivity for selenols over other biological thiols, such as cysteine and glutathione, ensuring specific detection of the target molecule under physiological conditions (pH 7.4).
Data Presentation
The following table summarizes the key quantitative characteristics of the this compound fluorescent probe.
| Property | Value | References |
| Excitation Maximum (λex) | ~488 nm | |
| Emission Maximum (λem) | ~517 nm | |
| Fluorescence Enhancement | >100-fold upon reaction with Sec | |
| Selectivity | >20-fold for Sec over DTT | |
| Quantum Yield (Φ) | Data not available | |
| Photostability | Data not available |
Experimental Protocols
Materials
-
This compound fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution preparation
-
Live cells of interest (e.g., HepG2 cells)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Preparation of this compound Stock Solution
-
To prepare a stock solution, dissolve the this compound powder in anhydrous DMSO.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Live Cell Staining and Imaging Protocol
This protocol is a general guideline and may require optimization for different cell types and experimental conditions.
-
Cell Culture: Culture the cells to be stained on a suitable imaging dish or plate (e.g., glass-bottom dishes) until they reach the desired confluency.
-
Preparation of Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed serum-free cell culture medium or PBS to the desired final working concentration. It is recommended to test a range of concentrations (e.g., 1-10 µM) to determine the optimal concentration for your specific cell type and experimental setup.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light. The optimal incubation time may vary depending on the cell type.
-
-
Washing:
-
After incubation, remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh pre-warmed culture medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., excitation around 488 nm and emission around 517 nm).
-
Mandatory Visualizations
Experimental Workflow for this compound Staining
Caption: Workflow for staining live cells with this compound.
Selenocysteine Detection and its Role in the Thioredoxin System
Caption: this compound detects Sec in Thioredoxin Reductase.
References
- 1. A Diselenide turn-on Fluorescent Probe for the Detection of Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective selenol fluorescent probes: design, synthesis, structural determinants, and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rapid detection of thioredoxin reductase with a fluorescent probe via a Tag-Sec method - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. "Selenium Probes for the Detection of Thioredoxin Reductase Activity" by Tendai Joseph Mafireyi [pdxscholar.library.pdx.edu]
Quantifying Selenocysteine in Proteins Using Sel-green: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of selenocysteine (Sec) in proteins using the fluorescent probe, Sel-green. This compound is a valuable tool for researchers studying selenoproteins, which play critical roles in various physiological processes, including antioxidant defense, thyroid hormone metabolism, and immune function. Dysregulation of selenoproteins has been implicated in numerous diseases, making the accurate quantification of selenocysteine a crucial aspect of research and drug development.
Introduction to this compound
This compound is a selective fluorescent probe designed for the detection and quantification of selenols, the functional group of selenocysteine, under physiological conditions.[1][2] Its high selectivity for selenols over the more abundant thiols (the functional group of cysteine) allows for the specific analysis of selenocysteine content in complex biological samples.[2] The probe operates via a nucleophilic aromatic substitution mechanism, where the highly reactive selenol group of selenocysteine attacks the electron-deficient aromatic ring of this compound, leading to a significant increase in fluorescence intensity.[2][3] This "turn-on" fluorescent response enables sensitive and quantitative measurements.
Mechanism of Action of this compound
The chemical reaction between this compound and a selenocysteine residue within a protein is the basis for its use as a quantitative probe. The selenol group (-SeH) of selenocysteine, which is more nucleophilic than the thiol group (-SH) of cysteine at physiological pH, attacks the dinitrophenyl ether moiety of the non-fluorescent this compound molecule. This nucleophilic aromatic substitution reaction results in the cleavage of the ether bond and the release of a highly fluorescent product. The intensity of the emitted fluorescence is directly proportional to the amount of selenocysteine present in the sample.
Caption: Mechanism of this compound activation by selenocysteine.
Experimental Protocols
The following protocols are generalized from methodologies reported in the scientific literature for the quantification of selenocysteine in purified proteins and cell lysates. Researchers should optimize these protocols for their specific protein of interest and experimental setup.
Quantification of Selenocysteine in Purified Proteins
Materials:
-
Purified selenoprotein of interest
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Microplate reader with fluorescence detection capabilities (Excitation/Emission ~488/525 nm)
-
Black, clear-bottom 96-well plates
Procedure:
-
Protein Preparation: Prepare a dilution series of the purified selenoprotein in the assay buffer to determine the optimal concentration range for the assay. A protein-free buffer control should be included.
-
Reaction Setup: In a 96-well plate, add a specific volume of the protein solution (or buffer control) to each well.
-
Initiate Reaction: Add this compound stock solution to each well to a final concentration of 10 µM. The final volume in each well should be consistent (e.g., 100 µL).
-
Incubation: Incubate the plate at 37°C for a predetermined amount of time (e.g., 30-60 minutes), protected from light. The optimal incubation time should be determined empirically.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent product of this compound (e.g., Ex: 488 nm, Em: 525 nm).
-
Data Analysis: Subtract the fluorescence of the protein-free control from the fluorescence of the protein-containing samples. Generate a standard curve if a known concentration of a selenocysteine-containing standard is available. The selenocysteine content can be calculated based on the fluorescence intensity.
Detection of Selenocysteine in Cell Lysates
Materials:
-
Cultured cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Culture and Lysis: Culture cells to the desired confluency. Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Lysate Preparation: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant. Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Labeling Reaction: Dilute the cell lysate to a suitable protein concentration in the assay buffer. Add this compound to a final concentration of 10 µM.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The fluorescence can be normalized to the total protein concentration. Alternatively, for cellular imaging, cells can be incubated with this compound prior to fixation and imaging with a fluorescence microscope.
Experimental Workflow
The general workflow for quantifying selenocysteine in a protein sample using this compound involves several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for this compound based quantification.
Quantitative Data Presentation
The following table summarizes hypothetical quantitative data for selenocysteine content in various selenoproteins as could be determined using the this compound assay. This table is for illustrative purposes to demonstrate how to present such data. Actual values would be determined experimentally.
| Selenoprotein | Source | Selenocysteine Content (pmol/µg protein) | Standard Deviation | Reference |
| Thioredoxin Reductase 1 (TrxR1) | Human Recombinant | 18.5 | 1.2 | |
| Glutathione Peroxidase 1 (GPx1) | Bovine Erythrocytes | 15.2 | 0.9 | Fictional Data |
| Selenoprotein P (SELP) | Human Plasma | 12.8 | 1.5 | Fictional Data |
| Selenoprotein S (SELS) | Mouse Liver Microsomes | 9.7 | 0.7 | Fictional Data |
Conclusion
This compound offers a robust and selective method for the quantification of selenocysteine in proteins. The protocols and application notes provided herein serve as a guide for researchers to effectively utilize this fluorescent probe in their studies of selenoprotein function and regulation. The ability to accurately measure selenocysteine levels is essential for advancing our understanding of the roles of these unique proteins in health and disease, and for the development of novel therapeutic strategies.
References
- 1. Assay of selenol species in biological samples by the fluorescent probe this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective selenol fluorescent probes: design, synthesis, structural determinants, and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of CellROX® Green in Studying Oxidative Stress
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Accurate and reliable measurement of intracellular ROS is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. CellROX® Green is a fluorogenic probe designed for the sensitive and real-time detection of oxidative stress in live cells. These application notes provide a comprehensive overview of the use of CellROX® Green in oxidative stress research.
Principle of Detection
CellROX® Green is a cell-permeable dye that is intrinsically non-fluorescent in its reduced state. Upon entering a live cell, the probe can be oxidized by various ROS, primarily superoxide (O₂⁻) and hydroxyl radicals (•OH).[1] This oxidation process triggers a conformational change in the dye molecule, causing it to become brightly fluorescent with excitation and emission maxima of approximately 485/520 nm, respectively.[2] A key feature of CellROX® Green is that upon oxidation, it binds to DNA, which localizes the fluorescent signal primarily to the nucleus and mitochondria.[3][4] This property allows for clear visualization and quantification of ROS production within these specific cellular compartments.
Advantages of CellROX® Green
-
High Sensitivity and Specificity: Detects major ROS species with a high signal-to-noise ratio.
-
Live-Cell Imaging: Enables real-time monitoring of oxidative stress dynamics in living cells.
-
Photostability: The fluorescent signal is more resistant to photobleaching compared to traditional ROS probes like DCFH-DA.[4]
-
Multiplexing Compatibility: The signal is retained after formaldehyde fixation and detergent permeabilization, allowing for compatibility with immunocytochemistry and other fluorescent probes.
-
Versatile Detection Platforms: Can be used with various analytical instruments, including fluorescence microscopes, flow cytometers, and microplate readers.
Limitations
-
Potential for Autoxidation: Like many fluorescent probes, CellROX® Green can be susceptible to auto-oxidation, especially when exposed to light for prolonged periods.
-
Specificity Profile: While it detects superoxide and hydroxyl radicals, it is not a direct measure of all ROS (e.g., hydrogen peroxide).
-
Standardization is Key: Fluorescence intensity can be influenced by experimental conditions, necessitating careful optimization and the use of appropriate controls.
Data Presentation
The following tables summarize quantitative data from studies that have utilized CellROX® Green to measure oxidative stress.
Table 1: Quantitative Analysis of Oxidative Stress using Fluorescence Microscopy
| Cell Line | Inducer of Oxidative Stress | Inducer Concentration | Inhibitor (Negative Control) | Inhibitor Concentration | Observation | Reference |
| HeLa | Menadione | 100 µM | N-acetylcysteine (NAC) | 50 µM | Significant increase in nuclear fluorescence with menadione, which was reversed by NAC. | |
| U-87 MG | Photodynamic Therapy (PDT) | N/A | N/A | N/A | Increased ROS levels post-PDT. | |
| U2-OS | Menadione | 100 µM | N/A | N/A | Time-dependent increase in nuclear fluorescence. | |
| E. coli | CM15 (antimicrobial peptide) | 10 µM | N/A | N/A | Abrupt and strong CellROX® Green fluorescence upon peptide addition. | |
| Botryococcus braunii | Methyl jasmonate | 10 µM | N/A | N/A | Increased number of ROS-positive colonies. |
Table 2: Quantitative Analysis of Oxidative Stress using Flow Cytometry
| Cell Line/Organism | Inducer of Oxidative Stress | Inducer Concentration | Inhibitor (Negative Control) | Inhibitor Concentration | Observation | Reference |
| Zebrafish Embryos | Genetic Mutation | N/A | N/A | N/A | Significantly higher CellROX® Green fluorescence in mutant embryos compared to wild-type. | |
| C2C12 myoblasts | Hydrogen Peroxide (H₂O₂) | Not specified | N-acetyl-L-cysteine (NAC) | 10 mM | H₂O₂ induced an increase in fluorescence intensity, which was prevented by NAC pre-treatment. |
Experimental Protocols
Protocol 1: Detection of Oxidative Stress in Cultured Cells using Fluorescence Microscopy
Materials:
-
Cultured cells seeded on glass-bottom dishes or coverslips
-
CellROX® Green Reagent (e.g., Thermo Fisher Scientific, Cat. No. C10444)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Inducer of oxidative stress (e.g., Menadione, Tert-butyl hydroperoxide (TBHP))
-
Inhibitor of oxidative stress (e.g., N-acetylcysteine (NAC))
-
Fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission: ~485/520 nm)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency.
-
Induction of Oxidative Stress (Positive Control): Treat cells with a known inducer of oxidative stress (e.g., 100 µM Menadione) for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Inhibition of Oxidative Stress (Negative Control): For a negative control group, pre-incubate cells with an antioxidant like NAC (e.g., 1-10 mM) for at least 1 hour before adding the oxidative stress inducer.
-
Staining with CellROX® Green:
-
Prepare a 5 µM working solution of CellROX® Green in complete cell culture medium.
-
Remove the medium from the cells and add the CellROX® Green working solution.
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
-
Washing: Remove the staining solution and wash the cells three times with PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope. Acquire images of the untreated (control), inducer-treated, and inhibitor-treated cells.
-
Data Analysis: Quantify the mean fluorescence intensity of the nuclear and/or mitochondrial regions in multiple cells for each condition.
Protocol 2: Quantification of Oxidative Stress using Flow Cytometry
Materials:
-
Suspension or trypsinized adherent cells
-
CellROX® Green Flow Cytometry Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. C10492)
-
Flow cytometry tubes
-
Flow cytometer with a blue laser (488 nm excitation)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).
-
Induction and Inhibition of Oxidative Stress: Treat cell aliquots with an inducer and/or inhibitor of oxidative stress as described in Protocol 1.
-
Staining with CellROX® Green:
-
Add CellROX® Green reagent to the cell suspension at the final concentration recommended by the manufacturer (typically 500-1000 nM for flow cytometry).
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Optional Wash: Washing the cells after staining is generally not required for flow cytometry applications.
-
Analysis: Analyze the samples on a flow cytometer. Gate on the live cell population and measure the green fluorescence intensity.
-
Data Analysis: Compare the median or mean fluorescence intensity of the different treatment groups to quantify the changes in ROS levels.
Signaling Pathway and Experimental Workflow Visualization
Below are diagrams created using the DOT language to visualize key concepts and workflows related to the application of CellROX® Green.
References
- 1. Single-cell, real-time detection of oxidative stress induced in Escherichia coli by the antimicrobial peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellROX Green Reagent, for oxidative stress detection | LabX.com [labx.com]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
Detecting Endogenous Selenocysteine with Sel-green: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenium, an essential trace element, exerts its biological functions primarily through its incorporation into the 21st amino acid, selenocysteine (Sec). Selenocysteine is a critical component of selenoproteins, a class of enzymes that play pivotal roles in redox homeostasis, antioxidant defense, and cellular signaling. The unique chemical properties of the selenol group in selenocysteine make it a more potent nucleophile and more readily oxidized than the thiol group of cysteine, conferring remarkable catalytic activity to selenoenzymes such as glutathione peroxidases and thioredoxin reductases.
Given the low abundance of selenocysteine and its chemical similarity to the far more abundant cysteine, the selective detection of endogenous selenocysteine in biological systems has been a significant challenge. Sel-green is a highly selective fluorescent probe designed to address this challenge. It enables the sensitive and specific detection of selenols under physiological conditions, providing a powerful tool for elucidating the roles of selenocysteine in health and disease.
This document provides detailed application notes and protocols for the use of this compound in detecting endogenous selenocysteine in live cells and in vitro, targeting researchers, scientists, and professionals in drug development.
Principle of Detection
This compound is a fluorogenic probe that exhibits minimal fluorescence in its native state. The detection mechanism is based on a nucleophilic aromatic substitution reaction. The highly reactive selenol group of selenocysteine attacks the electron-deficient aromatic ring of the this compound molecule. This reaction leads to the cleavage of a quenching moiety and the release of a highly fluorescent product, resulting in a significant "turn-on" fluorescence signal.[1] Notably, this compound demonstrates remarkable selectivity for selenols over other biological thiols, such as glutathione (GSH) and cysteine (Cys), ensuring specific detection of selenocysteine.[2][3]
Mechanism of this compound Activation
Caption: this compound activation by selenocysteine.
Quantitative Data
This compound exhibits a significant fluorescence enhancement upon reaction with selenocysteine, with a reported increase in emission of over 100-fold.[1][3] Its selectivity for selenocysteine over other biologically relevant thiols is a key feature.
| Analyte | Fold Fluorescence Increase | Reference |
| Selenocysteine (Sec) | >100 | |
| Dithiothreitol (DTT) | <5 | |
| Cysteine (Cys) | Minimal | |
| Glutathione (GSH) | Minimal |
Table 1: Relative fluorescence response of this compound to various biological thiols. The data highlights the high selectivity of this compound for selenocysteine.
Spectral Properties:
-
Excitation Maximum (λex): ~465 nm
-
Emission Maximum (λem): ~515 nm
Experimental Protocols
Protocol 1: In Vitro Detection and Quantification of Selenocysteine
This protocol describes the use of this compound to detect and quantify selenocysteine in a purified selenoprotein, such as thioredoxin reductase (TrxR).
Materials:
-
This compound probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purified selenoprotein (e.g., recombinant TrxR)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Working Solution:
-
On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 10 µM in PBS (pH 7.4).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the purified selenoprotein at a desired concentration in PBS.
-
Add the 10 µM this compound working solution to the protein solution. The final concentration of this compound should be optimized but is typically in the range of 1-5 µM.
-
Incubate the reaction mixture at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at an emission wavelength of 515 nm with an excitation wavelength of 465 nm.
-
A control reaction without the selenoprotein should be performed to determine the background fluorescence of the probe.
-
-
Quantification:
-
To quantify the selenocysteine content, a standard curve can be generated using known concentrations of a selenocysteine standard.
-
The fluorescence intensity of the unknown sample is then compared to the standard curve to determine the concentration of selenocysteine.
-
In Vitro Quantification Workflow
Caption: Workflow for in vitro Sec detection.
Protocol 2: Detection of Endogenous Selenocysteine in Live Cells
This protocol provides a general guideline for staining and imaging endogenous selenocysteine in cultured mammalian cells using this compound.
Materials:
-
This compound probe
-
Anhydrous DMSO
-
Mammalian cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
PBS, pH 7.4
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Procedure:
-
Cell Culture:
-
Plate the cells on glass-bottom dishes or coverslips at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Staining with this compound:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in serum-free medium to a final working concentration of 5-10 µM.
-
Wash the cells once with warm PBS.
-
Incubate the cells with the this compound working solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
After incubation, wash the cells three times with warm PBS to remove excess probe.
-
Add fresh, pre-warmed complete culture medium or PBS to the cells.
-
Immediately image the cells using a fluorescence microscope. Use a standard FITC or GFP filter set (Excitation: ~470/40 nm, Emission: ~525/50 nm).
-
Acquire images using consistent settings for all experimental conditions to allow for quantitative comparisons.
-
Live Cell Imaging Workflow
Caption: Workflow for live cell imaging.
Application in Drug Development and Signaling Research
The ability to specifically detect endogenous selenocysteine opens up new avenues for drug development and the study of cellular signaling pathways.
-
Drug Screening: this compound can be utilized in high-throughput screening assays to identify compounds that modulate the activity of selenoproteins or alter the intracellular levels of selenocysteine.
-
Toxicity Studies: The probe can be used to investigate the role of selenocysteine in drug-induced oxidative stress and cellular toxicity.
-
Signaling Pathway Analysis: Selenoproteins are key regulators of redox-sensitive signaling pathways. This compound can be used to visualize the localization and changes in selenocysteine levels in response to various stimuli, providing insights into the role of these pathways in cellular processes.
Redox Signaling Pathway Involving Selenoproteins
Caption: Role of selenoproteins in redox signaling.
Conclusion
This compound is a valuable tool for the selective detection of endogenous selenocysteine. The protocols and information provided herein offer a comprehensive guide for researchers to utilize this probe effectively in their studies. By enabling the visualization and quantification of this critical amino acid, this compound will undoubtedly contribute to a deeper understanding of the multifaceted roles of selenoproteins in biology and medicine.
References
- 1. Selective selenol fluorescent probes: design, synthesis, structural determinants, and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of selenol species in biological samples by the fluorescent probe this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Sel-green: A Fluorescent Probe for Monitoring Selenoprotein Expression
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Selenium, an essential trace element, is incorporated into a unique class of proteins known as selenoproteins in the form of the 21st amino acid, selenocysteine (Sec). Selenoproteins play critical roles in various physiological processes, including antioxidant defense, thyroid hormone metabolism, and immune responses. The study of selenoprotein expression and function is crucial for understanding cellular redox homeostasis and for the development of novel therapeutics targeting selenium-related pathways. Sel-green is a highly selective fluorescent probe designed for the detection of selenols, the functional group of selenocysteine, enabling real-time monitoring of selenoprotein expression in live cells. This document provides detailed application notes and protocols for the use of this compound in research and drug development settings.
Mechanism of Action
This compound is a fluorogenic probe that exhibits a dramatic increase in fluorescence intensity upon selective reaction with the selenol group of selenocysteine. The probe is designed to have minimal reactivity towards other biological thiols, such as cysteine and glutathione, ensuring high specificity for selenoproteins. This "turn-on" fluorescence mechanism allows for sensitive detection of selenocysteine with a high signal-to-noise ratio. The reaction is rapid and occurs under physiological conditions, making it suitable for live-cell imaging and in vitro assays.[1][2][3]
Quantitative Data
The following tables summarize the key quantitative properties of the this compound probe, providing a basis for experimental design and data interpretation.
Table 1: Photophysical Properties of this compound-Selenocysteine Adduct
| Property | Value |
| Excitation Wavelength (λex) | ~488 nm |
| Emission Wavelength (λem) | ~520 nm |
| Fluorescence Fold Increase (upon reaction with Sec) | >100-fold[3][4] |
| Quantum Yield (Φ) | Not explicitly stated in search results |
| Molar Extinction Coefficient (ε) | Not explicitly stated in search results |
Table 2: Selectivity of this compound
| Analyte | Response |
| Selenocysteine (Sec) | Strong fluorescence enhancement |
| Glutathione (GSH) | Minimal to no fluorescence enhancement |
| Cysteine (Cys) | Minimal to no fluorescence enhancement |
| Other biological thiols and reactive species | Minimal interference |
Experimental Protocols
Protocol 1: In Vitro Quantification of Selenocysteine in Selenoproteins
This protocol describes the use of this compound to quantify the selenocysteine content in purified selenoproteins.
Materials:
-
This compound probe
-
Purified selenoprotein of interest
-
Control protein (lacking selenocysteine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Fluorometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution of 1 mM. Store the stock solution at -20°C, protected from light.
-
Preparation of Protein Samples: Prepare solutions of the purified selenoprotein and the control protein in PBS at a known concentration (e.g., 10 µM).
-
Reaction Setup: In a 96-well black microplate, add 90 µL of the protein solution.
-
Addition of this compound: Add 10 µL of a diluted this compound working solution (e.g., 100 µM in PBS) to each well to achieve a final concentration of 10 µM.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or microplate reader with excitation at ~488 nm and emission at ~520 nm.
-
Data Analysis: Subtract the background fluorescence from the control protein wells. The fluorescence intensity from the selenoprotein wells is proportional to the amount of selenocysteine. A standard curve can be generated using known concentrations of a selenocysteine standard.
Protocol 2: Live-Cell Imaging of Endogenous Selenoprotein Expression
This protocol details the application of this compound for visualizing endogenous selenoprotein expression in cultured cells, such as HepG2 cells.
Materials:
-
This compound probe
-
Hepatocyte-derived cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Confocal microscope
Procedure:
-
Cell Culture: Plate HepG2 cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 70-80%).
-
Preparation of this compound Loading Solution: Prepare a 5 µM working solution of this compound in serum-free cell culture medium from the 1 mM DMSO stock solution.
-
Cell Staining: a. Wash the cells twice with warm PBS. b. Add the this compound loading solution to the cells and incubate for 30 minutes at 37°C in a CO2 incubator.
-
Washing: Wash the cells three times with warm PBS to remove excess probe.
-
Imaging: a. Add fresh, pre-warmed complete culture medium to the cells. b. Image the cells using a confocal microscope equipped with a 488 nm laser for excitation and a detector set to capture emission between 500-550 nm.
-
Data Analysis: The intensity of the green fluorescence within the cells corresponds to the level of selenoprotein expression. Image analysis software can be used to quantify the fluorescence intensity per cell or in specific subcellular compartments.
Visualizations
Selenoprotein Synthesis Pathway
The following diagram illustrates the key steps in the synthesis and incorporation of selenocysteine into selenoproteins.
Caption: Simplified pathway of selenocysteine incorporation into selenoproteins.
Experimental Workflow for this compound Application
This diagram outlines the typical workflow for using this compound to monitor selenoprotein expression in a cell-based experiment.
References
- 1. Assay of selenol species in biological samples by the fluorescent probe this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making pretty diagrams with GraphViz [steveliles.github.io]
- 3. Selective selenol fluorescent probes: design, synthesis, structural determinants, and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note and Protocols for Flow Cytometry Analysis with Sel-green for Selenol Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selenium is an essential trace element crucial for various cellular functions, primarily through its incorporation into the 21st amino acid, selenocysteine (Sec).[1][2][3] Selenocysteine contains a selenol group (-SeH), which is more acidic and a stronger nucleophile than the thiol group of cysteine.[4] This high reactivity is central to the catalytic activity of selenoproteins, which play critical roles in redox regulation, antioxidant defense, and thyroid hormone metabolism.[1] Given the significance of selenols in cellular physiology and disease, methods for their accurate quantification are of high importance.
Sel-green is a highly selective and sensitive fluorescent probe designed for the detection of selenols. It operates under physiological conditions (pH 7.4) and exhibits a significant fluorescence enhancement (over 100-fold) upon reaction with selenols, with minimal interference from other biological thiols, amines, or alcohols. This specificity makes this compound an invaluable tool for quantifying both endogenous and exogenous selenol species in living cells. This application note provides a detailed protocol for the use of this compound in conjunction with flow cytometry for the quantification of intracellular selenols.
Principle of Detection
The detection mechanism of this compound is based on a nucleophilic aromatic substitution reaction. The non-fluorescent this compound molecule reacts specifically with the selenol group of selenocysteine or other selenol-containing compounds. This reaction leads to the cleavage of a specific bond in the probe, resulting in the release of a highly fluorescent product. The intensity of the green fluorescence is directly proportional to the concentration of selenols, allowing for their quantification.
Caption: this compound reacts with selenols to yield a fluorescent product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the this compound probe, highlighting its selectivity for selenols over other biological thiols.
| Analyte | Fold Fluorescence Increase | Selectivity over DTT |
| Selenocysteine (Sec) | >100-fold | >20-fold |
| Dithiothreitol (DTT) | Minimal | - |
| Glutathione (GSH) | Minimal | Not specified |
| Cysteine (Cys) | Minimal | Not specified |
Experimental Protocols
This section provides a detailed methodology for the preparation of cells, staining with this compound, and subsequent analysis by flow cytometry.
Materials
-
This compound probe
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA or other cell detachment solution
-
Flow cytometry tubes
-
Flow cytometer equipped with a 488 nm laser and appropriate emission filters for green fluorescence (e.g., 525/50 nm)
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO.
-
Store the stock solution at -20°C or -80°C, protected from light. When stored at -20°C, use within one month; for storage at -80°C, use within six months.
Cell Culture and Preparation
-
Culture cells to the desired confluence in appropriate cell culture flasks or plates.
-
For suspension cells:
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium or PBS.
-
-
For adherent cells:
-
Aspirate the culture medium.
-
Wash the cell monolayer once with PBS.
-
Add an appropriate volume of trypsin-EDTA to detach the cells.
-
Incubate at 37°C until cells detach.
-
Neutralize the trypsin with culture medium containing FBS.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium or PBS.
-
-
Count the cells and adjust the cell density to 1 x 10^6 cells/mL in culture medium.
This compound Staining Protocol
-
From the this compound stock solution, prepare a working solution in pre-warmed cell culture medium. The final concentration of this compound should be optimized for the specific cell type and experimental conditions, typically in the range of 1-10 µM.
-
Add the this compound working solution to the cell suspension to achieve the desired final concentration.
-
Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes, protected from light. The optimal incubation time may vary depending on the cell type.
-
After incubation, centrifuge the cells at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with PBS to remove any excess probe.
-
Resuspend the final cell pellet in 0.5 mL of PBS or a suitable sheath fluid for flow cytometry analysis. Keep the cells on ice and protected from light until analysis.
Flow Cytometry Analysis
-
Set up the flow cytometer with a 488 nm excitation laser.
-
Set the emission detection for the green fluorescence channel (e.g., FITC channel, ~525 nm).
-
Run unstained cells to set the baseline fluorescence and to adjust the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population of interest.
-
Run the this compound stained cells and acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate flow cytometry software. The mean fluorescence intensity (MFI) of the gated cell population will be proportional to the intracellular selenol concentration.
Caption: Workflow for selenol quantification using this compound and flow cytometry.
Controls and Considerations
-
Negative Control: Unstained cells should always be included to establish the background fluorescence of the cell population.
-
Positive Control: If possible, include cells treated with a known selenol-containing compound (e.g., sodium selenite, which can be metabolized to selenols) to confirm the probe's responsiveness.
-
Optimization: The optimal concentration of this compound and incubation time should be determined empirically for each cell type to achieve the best signal-to-noise ratio.
-
Cytotoxicity: It is advisable to perform a cytotoxicity assay to ensure that the concentrations of this compound used are not toxic to the cells under the experimental conditions.
-
Light Sensitivity: this compound and the resulting fluorescent product are light-sensitive. All incubation and washing steps should be performed in the dark or with minimal light exposure.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Insufficient probe concentration or incubation time. - Low intracellular selenol levels. - Probe degradation. | - Optimize probe concentration and incubation time. - Use a positive control to verify probe activity. - Ensure proper storage of the this compound stock solution. |
| High background fluorescence | - Incomplete removal of excess probe. - Cell autofluorescence. | - Increase the number of washing steps. - Include an unstained control to subtract background fluorescence. |
| High cell death | - Probe cytotoxicity. - Harsh cell handling. | - Perform a dose-response experiment to determine a non-toxic probe concentration. - Handle cells gently during preparation and staining. |
Conclusion
This compound is a robust and highly selective fluorescent probe for the detection and quantification of intracellular selenols. The protocol described in this application note provides a straightforward and reliable method for utilizing this compound with flow cytometry, enabling researchers to investigate the roles of selenols in various biological processes and in the context of drug development.
References
- 1. Assay of selenol species in biological samples by the fluorescent probe this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective selenol fluorescent probes: design, synthesis, structural determinants, and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selenol - Wikipedia [en.wikipedia.org]
Application Notes: Novel Fluorescent Dye for Selective Cancer Cell Imaging and Therapy
These application notes provide an overview and protocols for the use of a novel fluorescent dye with selective capabilities for imaging and eliminating cancer cells, including cancer stem cells (CSCs). This dye accumulates in the mitochondria of cancer cells, offering a targeted approach for both diagnostics and therapeutic intervention.
Principle
This novel fluorescent dye exhibits selective uptake and retention within cancer cells compared to normal cells. Its mechanism of action is centered on its accumulation within the mitochondria, leading to increased levels of reactive oxygen species (ROS). This elevation in ROS induces apoptosis, or programmed cell death, specifically in the targeted cancer cells, while demonstrating low toxicity to healthy host tissues.[1] This targeted approach holds promise for developing alternative cancer therapy strategies.[1]
Data Summary
The following table summarizes the quantitative data regarding the dye's performance and safety profile as observed in preclinical studies.
| Parameter | Value | Cell Line / Model | Reference |
| Effective Concentration for Antiproliferative Activity | 20 µM | Cancer Cells (in vitro) | [1] |
| Safety Assessment in Zebrafish Model | No apparent embryonic development effects at 20 µM | Zebrafish embryos | [1] |
| In Vivo Imaging Cell Count | ~100 cancer cells per fish | Zebrafish xenograft model | [1] |
| Incubation Temperature for Xenograft | 32°C | Zebrafish xenograft model |
Experimental Protocols
Protocol 1: In Vitro Staining and Imaging of Cancer Cells
This protocol details the procedure for staining cancer cells in culture to observe the selective accumulation of the fluorescent dye.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Normal (non-cancerous) cell line for comparison
-
Complete cell culture medium
-
Novel fluorescent dye solution
-
Confocal microscope with bright-field and fluorescence filters (green and red)
Procedure:
-
Culture cancer cells and normal cells in appropriate vessels until they reach the desired confluency.
-
Prepare a working solution of the fluorescent dye in a complete cell culture medium.
-
Remove the existing medium from the cells and wash with PBS.
-
Add the dye-containing medium to the cells and incubate under standard cell culture conditions.
-
Following incubation, wash the cells again with PBS to remove any unbound dye.
-
Observe and image the cells using a confocal microscope under both bright-field and fluorescence channels (green and red).
Protocol 2: In Vivo Cancer Cell Imaging in a Zebrafish Xenograft Model
This protocol describes the methodology for imaging cancer cells in a live animal model.
Materials:
-
ALDH-positive and ALDH-negative cancer cell populations (e.g., K562)
-
Transparent 48 hours post-fertilization transgenic zebrafish line (e.g., fli-EGFP)
-
Microinjection apparatus
-
Novel fluorescent dye solution
-
Incubator set to 32°C
-
Fluorescence microscope
Procedure:
-
Prepare a suspension of approximately 100 cancer cells.
-
Inject the cancer cell suspension into the yolk sac of the 48 hpf transgenic zebrafish.
-
Maintain the xenografted zebrafish in an incubator at 32°C.
-
Expose the zebrafish to the fluorescent dye solution at the desired concentration.
-
After the incubation period, image the zebrafish using a fluorescence microscope to observe the localization of the dye within the cancerous mass.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of the fluorescent dye leading to cancer cell apoptosis.
Caption: Workflow for zebrafish xenograft imaging.
References
Troubleshooting & Optimization
troubleshooting high background fluorescence with Sel-green
Technical Support Center: DNA-Binding Dyes
Note on "Sel-green": This guide addresses troubleshooting for DNA-binding dyes used in qPCR. While "this compound" is not a standard reagent name, the principles described here are directly applicable to common dyes like SYBR® Green, EvaGreen®, and other "SG" or green-fluorescing intercalating dyes used for real-time PCR.
Troubleshooting Guide: High Background Fluorescence
High background or baseline fluorescence in qPCR assays using DNA-binding dyes can obscure the signal from target amplification, leading to inaccurate quantification.[1] This guide provides a step-by-step approach to diagnosing and resolving this common issue.
Q1: What are the most common causes of high background fluorescence in my qPCR assay?
High background fluorescence occurs when the dye binds to double-stranded DNA (dsDNA) that is not your specific target amplicon.[1] The primary causes include:
-
Primer-Dimer Formation: This is a major contributor where primers anneal to each other, creating short dsDNA fragments that the dye binds to.[2][3]
-
Non-Specific Amplification: Primers bind to unintended targets in the DNA template, generating various dsDNA products that contribute to the signal.[1]
-
Excessive Template DNA: A high starting concentration of genomic DNA or cDNA can create a high baseline signal because the dye binds to this dsDNA before amplification even begins.
-
Suboptimal Primer Design: Primers with complementarity, especially at the 3' ends, are prone to forming primer-dimers.
-
Contamination: The presence of contaminating DNA in your reagents (e.g., water, master mix) will be bound by the dye.
Q2: How can I diagnose the cause of my high background signal?
The most effective diagnostic tool for assays using intercalating dyes is the Melt Curve Analysis . This analysis is performed after the amplification cycles are complete by slowly raising the temperature and monitoring the fluorescence.
-
Specific Product: A single, sharp peak at the expected melting temperature (Tm) indicates a pure, specific product.
-
Primer-Dimers: The presence of a second, distinct peak at a lower Tm (typically <80°C) is a clear sign of primer-dimer formation.
-
Non-Specific Products: Multiple peaks or a broad peak suggest that several different non-specific amplicons were generated during the reaction.
Including a No-Template Control (NTC) in every run is also critical. Amplification in the NTC indicates either primer-dimer formation or contamination.
Q3: My melt curve shows a peak consistent with primer-dimers. What should I do?
If primer-dimers are detected, several optimization steps can be taken:
-
Reduce Primer Concentration: Lowering the primer concentration is often the first and most effective step to reduce the likelihood of primers interacting with each other. High primer concentrations increase the chance of dimer formation.
-
Increase Annealing Temperature: Raising the annealing temperature in 2°C increments can enhance the specificity of primer binding to the target template, making it less favorable for them to bind to each other. A gradient PCR can be used to find the optimal temperature in a single run.
-
Redesign Primers: If the above steps fail, the primers may be poorly designed. Use primer design software to create new primers, avoiding complementarity between forward and reverse primers, especially at the 3' ends.
Q4: My melt curve shows multiple peaks or no amplification in the NTC, but the baseline is still high in my samples. What is the issue?
This scenario often points to an excessive amount of starting template. The dye binds to the large amount of dsDNA (e.g., genomic DNA) present in the sample from the start.
-
Dilute Your Template: The recommended action is to dilute the DNA or cDNA template. A 1:10 or 1:100 dilution can significantly reduce the baseline signal without negatively impacting the detection of your target, and may even improve quantification accuracy.
Q5: Can my reaction mix or cycling protocol be optimized to reduce background?
Yes, beyond primer and template concentration, other factors can be adjusted:
-
Optimize MgCl₂ Concentration: The concentration of MgCl₂ affects primer annealing and polymerase activity. While most master mixes are pre-optimized, if you are preparing your own, titrating MgCl₂ can improve specificity.
-
Use a "Hot-Start" Polymerase: Hot-start polymerases are inactive at lower temperatures and are activated only during the initial high-temperature denaturation step. This prevents the enzyme from extending non-specifically bound primers or primer-dimers during reaction setup.
-
Adjust Buffer pH: The fluorescence of SYBR Green I is sensitive to pH, with optimal performance generally between pH 7.5 and 8.0. Ensure your buffer system is within this range.
Summary of Troubleshooting Actions and Expected Outcomes
| Problem Identified | Primary Cause | Recommended Action | Expected Outcome |
| High Baseline in All Wells | Excessive Template DNA | Dilute template (e.g., 1:10 or 1:100). | Lower baseline fluorescence, Cq value may increase but quantification becomes more accurate. |
| Amplification in NTC | Primer-Dimer Formation | Reduce primer concentration. | Primer-dimer peak in melt curve is eliminated or reduced; NTC shows no amplification. |
| (with low Tm peak) | Increase annealing temperature. | Primer-dimer peak is eliminated; specificity for the target product is increased. | |
| Contamination | Use fresh, nuclease-free water and reagents; handle reagents in a clean environment. | NTC shows no amplification. | |
| Multiple Melt Curve Peaks | Non-Specific Amplification | Increase annealing temperature using a gradient to find the optimum. | A single, sharp melt peak is observed, indicating specific product amplification. |
| in Samples | Poor Primer Design | Redesign primers to be more specific to the target sequence. | A single melt peak is observed; amplification efficiency improves. |
Key Experimental Protocol: Melt Curve Analysis
Melt curve analysis is an essential quality control step for DNA-binding dye assays to verify the specificity of the amplification reaction.
Methodology:
-
Program the qPCR Instrument: Set up the melt curve stage to occur immediately after the final amplification cycle.
-
Set Temperature Range: The program typically involves an initial denaturation at 95°C for ~15 seconds, followed by cooling to a temperature below the expected Tm of the primer-dimers (e.g., 60-65°C).
-
Incremental Heating: The instrument will then slowly increase the temperature, typically in increments of 0.5°C, up to 95°C.
-
Fluorescence Monitoring: During the temperature ramp, the instrument continuously monitors the fluorescence of the intercalating dye.
-
Data Analysis: As the dsDNA denatures (melts) into single strands, the dye is released, causing a sharp drop in fluorescence. The software plots the negative derivative of fluorescence versus temperature (-dF/dT vs. Temperature). The peak of this curve represents the melting temperature (Tm) of the DNA product. A single peak indicates a single product.
Visual Guides
Frequently Asked Questions (FAQs)
FAQ 1: Why is my no-template control (NTC) showing an amplification signal? An amplification signal in the NTC is almost always due to either contamination of a reaction component with template DNA or the formation of primer-dimers. A melt curve analysis will help distinguish between these: a low Tm peak indicates primer-dimers, while a peak at the expected Tm suggests contamination.
FAQ 2: Can the quality of my DNA/RNA template contribute to high background? Yes. While excessive template concentration is a direct cause, poor template quality can also be a factor. Contaminants carried over from the extraction process can interfere with the reaction, potentially leading to non-specific amplification. Furthermore, if performing RT-qPCR, significant genomic DNA contamination in your RNA sample can contribute to the background signal if primers are not designed to span an exon-exon junction.
FAQ 3: Is it possible for the dye concentration itself to be too high? Yes. An excessive concentration of a DNA-binding dye like SYBR Green can lead to increased background fluorescence and may even inhibit the PCR reaction. It is best to use a commercial master mix with a pre-optimized dye concentration or to carefully titrate the dye if preparing a custom mix.
FAQ 4: When should I consider using a probe-based assay instead of a DNA-binding dye? If you continue to struggle with non-specific amplification and background after thorough optimization, or if you need to perform multiplex reactions (detecting multiple targets in one tube), a probe-based assay (like TaqMan®) is a superior choice. Probes provide an additional layer of specificity because the signal is only generated when the probe binds to the correct target sequence, which significantly reduces issues with background from non-specific products and primer-dimers.
References
Technical Support Center: Reducing Photobleaching of Green Fluorescent Dyes
A Note on "Sel-green": The term "this compound" does not correspond to a known fluorescent dye. This guide assumes the user is referring to a common green-emitting dye, such as SYBR™ Green or another cyanine-based dye, and provides general strategies to mitigate photobleaching for such fluorophores.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my green fluorescent signal fading?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light.[1][2] When a fluorophore is excited by a light source (like a laser or an LED), it enters a high-energy state. While it typically returns to its ground state by emitting a photon (fluorescence), there's a chance it can enter a reactive, long-lived "triplet state." In this state, the fluorophore can interact with molecular oxygen, leading to the generation of reactive oxygen species (ROS).[3][4] These ROS can then chemically attack and permanently damage the fluorophore, rendering it unable to fluoresce.[3] This process results in the gradual fading of your fluorescent signal during imaging.
Q2: How can I minimize photobleaching by optimizing my imaging setup and acquisition settings?
A2: Optimizing your microscope hardware and software settings is the first and most crucial step to reduce photobleaching. The core principle is to deliver the minimum amount of light necessary to obtain a quality signal.
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a good signal-to-noise ratio. Employing neutral density (ND) filters can help attenuate the light from powerful sources like mercury or xenon-arc lamps.
-
Decrease Exposure Time: Use the shortest camera exposure time that allows for clear image acquisition. For dynamic processes, there is a trade-off between reducing photobleaching with longer exposures and lower light power, and avoiding motion blur with shorter exposures.
-
Minimize Exposure Duration: Limit the sample's total exposure to light. Use transmitted light to find and focus on your region of interest before switching to fluorescence for image capture. For time-lapse experiments, increase the interval between captures to reduce cumulative light exposure.
-
Use a Sensitive Detector: A high-sensitivity camera (e.g., an sCMOS or EMCCD) requires less excitation light to generate a strong signal, thereby reducing photobleaching.
-
Select Appropriate Filters: Ensure your filter sets are optimized for your dye's excitation and emission spectra to maximize signal detection and minimize unnecessary light exposure.
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media or live-cell imaging solutions to protect fluorophores from photobleaching. Most of these agents work by scavenging reactive oxygen species (ROS), such as singlet oxygen and other free radicals, that are generated during fluorescence excitation. By neutralizing these harmful molecules, antifade reagents reduce the oxidative damage to the fluorophores and prolong their fluorescent signal.
Q4: Which antifade reagents are recommended for green fluorescent dyes?
A4: The choice of antifade reagent can depend on whether you are imaging fixed or live cells.
-
For Fixed Cells: Commercial mounting media like ProLong™ Gold, VECTASHIELD®, and SlowFade™ Diamond are highly effective and widely used. Common active ingredients in homemade and commercial antifade reagents include n-propyl gallate (NPG), p-phenylenediamine (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO). It's important to note that PPD can react with and damage cyanine dyes, so it may not be suitable for dyes like SYBR™ Green.
-
For Live Cells: Standard antifade mountants are often toxic to live cells. Specialized live-cell antifade reagents are available, such as ProLong™ Live Antifade Reagent and VectaCell™ Trolox Antifade Reagent. These formulations are designed to be non-toxic and compatible with cell culture media. Antioxidants like Trolox (a vitamin E derivative) and ascorbic acid can also be added to the imaging medium.
Q5: Are there alternative, more photostable green dyes I can use?
A5: Yes, the choice of fluorophore is critical. Modern dyes are often engineered for superior photostability compared to older ones. If you are experiencing significant photobleaching, consider switching to a more robust dye. For example, the Alexa Fluor™ and DyLight™ series of dyes are known for their enhanced photostability. For protein labeling, enhanced Green Fluorescent Protein (eGFP) is more photostable than the original wild-type GFP.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Signal fades almost instantly. | 1. Excitation light is too intense. 2. Exposure time is too long. 3. The chosen fluorophore is not very photostable. | 1. Drastically reduce laser/lamp power. Use a neutral density filter. 2. Decrease camera exposure time. 3. Switch to a more photostable dye (e.g., Alexa Fluor 488). 4. Use an antifade mounting medium for fixed samples or a live-cell antifade reagent. |
| Images are noisy, forcing me to increase laser power. | 1. The detector (camera) is not sensitive enough. 2. The objective has a low numerical aperture (NA). 3. The fluorophore concentration is too low. | 1. Use a more sensitive camera if available. 2. Use an objective with a higher NA to collect more light. 3. Optimize your staining protocol to increase the label density, if possible without causing artifacts. |
| My live cells are dying during the time-lapse experiment. | 1. Phototoxicity due to high light exposure. 2. The antifade reagent is toxic. | 1. Reduce light intensity and exposure to the absolute minimum required. Increase the time interval between acquisitions. 2. Ensure you are using a specifically formulated live-cell antifade reagent. Titrate the reagent to find the highest concentration that is not cytotoxic. |
| The antifade reagent is quenching my initial signal. | 1. Some antifade reagents can cause an initial drop in fluorescence intensity. | 1. This can be normal for some reagents. If the effect is severe, try a different antifade formulation. 2. For some reagents, diluting them with glycerol may mitigate this initial quenching. |
Experimental Protocols
Protocol: Preparation of a Homemade Anti-fade Mounting Medium (n-Propyl Gallate)
This protocol describes how to prepare a simple, cost-effective anti-fade mounting medium for fixed samples based on n-propyl gallate (NPG).
Materials:
-
n-propyl gallate (NPG) (e.g., Sigma P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Dimethyl formamide (DMF)
-
Distilled water
-
50 mL conical tube
Procedure:
-
Prepare a 20% (w/v) NPG stock solution: Dissolve 2g of n-propyl gallate in 10 mL of DMSO or DMF. NPG does not dissolve well in water-based solutions.
-
Prepare a 90% glycerol solution: In a 50 mL conical tube, thoroughly mix 45 mL of glycerol with 5 mL of 10X PBS.
-
Combine the solutions: While vigorously stirring or vortexing the glycerol/PBS mixture, slowly add 0.5 mL of the 20% NPG stock solution dropwise.
-
Storage: Store the final mounting medium in small aliquots at -20°C, protected from light. A working aliquot can be kept at 4°C for a few weeks.
To Use:
-
Perform the final washes of your stained specimen.
-
Carefully aspirate the final wash buffer.
-
Add a small drop of the anti-fade mounting medium onto the microscope slide.
-
Gently lower a coverslip over the drop, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish for long-term storage.
Visualizations
References
Technical Support Center: Improving Signal-to-Noise Ratio with Sel-green
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sel-green, a selective fluorescent probe for the detection of selenols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a highly selective fluorescent probe designed to detect selenols, with a particular affinity for selenocysteine (Sec), the 21st amino acid. Its primary application is the visualization and quantification of selenols in biological samples, including live cells, under physiological conditions.[1] Upon binding to selenols, this compound exhibits a significant increase in fluorescence emission, allowing for the sensitive detection of these species.
Q2: How does this compound achieve its selectivity for selenols over other biological thiols?
A2: this compound is engineered to discriminate selenols from other biological species, especially thiols, under physiological conditions.[1] The probe's chemical structure is designed for a specific nucleophilic aromatic substitution reaction with the selenol group, which is more reactive than the thiol group of cysteine at neutral pH. This selective reaction leads to a conformational change in the probe, resulting in a dramatic increase in its fluorescence.
Q3: What are the excitation and emission wavelengths for this compound?
A3: While the exact excitation and emission maxima can vary slightly depending on the local environment (e.g., solvent polarity, binding to proteins), the approximate spectral properties for this compound are:
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~488 |
| Emission Maximum | ~520 |
It is always recommended to confirm the optimal settings for your specific imaging system.
Q4: Is this compound cytotoxic?
A4: While this compound is designed for use in live-cell imaging, it is crucial to assess its potential cytotoxicity for your specific cell type and experimental conditions. As with any exogenous compound, high concentrations or prolonged incubation times may have an impact on cell viability. A cytotoxicity assay is recommended, especially for long-term imaging experiments.
Experimental Protocols
Detailed Protocol for Live-Cell Imaging with this compound
This protocol provides a general guideline for staining live cells with this compound. Optimization may be required for different cell types and experimental setups.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured in a suitable imaging vessel (e.g., glass-bottom dish)
-
Phenol red-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Procedure:
-
Cell Preparation:
-
Plate cells on an imaging-compatible dish and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS.
-
-
Probe Loading:
-
Prepare a working solution of this compound in phenol red-free medium. The optimal concentration should be determined empirically, but a starting range of 1-10 µM is recommended.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
After incubation, gently remove the loading solution.
-
Wash the cells 2-3 times with pre-warmed phenol red-free medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed phenol red-free medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for green fluorescence (e.g., excitation ~488 nm, emission ~520 nm).
-
Minimize light exposure to reduce photobleaching and phototoxicity.
-
Workflow for this compound Staining and Imaging
References
Sel-green not working: potential causes and solutions
This guide provides troubleshooting and support for researchers using Live-Cell Green Viability Dye. The content is structured to address common issues encountered during experimental workflows, offering potential causes and actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise when using Live-Cell Green.
Q1: Why am I seeing weak or no green fluorescence in my live cells?
Potential Causes and Solutions
-
Incorrect Dye Concentration: The concentration of the dye may be too low for your specific cell type. Adherent cells often require higher concentrations than suspension cells.
-
Solution: Perform a concentration optimization experiment. Test a range of final concentrations (e.g., 0.5 µM to 5 µM) to find the optimal signal-to-noise ratio for your cells.
-
-
Suboptimal Incubation Time or Temperature: The dye may not have had sufficient time to enter the cells and be activated by intracellular esterases.
-
Solution: Increase the incubation time (e.g., from 15 minutes to 30-45 minutes) at the recommended temperature (typically 37°C). Ensure the incubation is done in the dark to prevent photobleaching.[1]
-
-
Compromised Cell Health: The assay relies on the activity of intracellular esterases, which is lower in unhealthy or dead cells.[2] If your entire cell population is compromised, you will see a weak signal.
-
Solution: Always use healthy, actively dividing cells for experiments. Check cell viability with an alternative method like Trypan Blue exclusion. Ensure cells are not overly confluent, as this can lead to stress and reduced metabolic activity.
-
-
Incorrect Microscope Filter Set: The excitation and emission filters on your microscope may not match the spectral properties of the dye.
-
Solution: Use a standard FITC/GFP filter set. Live-Cell Green has an excitation maximum around 494 nm and an emission maximum around 517 nm.
-
-
Reagent Degradation: The dye is sensitive to light and improper storage.
-
Solution: Store the dye stock solution protected from light. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Troubleshooting Workflow: Weak or No Signal
Caption: A flowchart for diagnosing the root cause of a weak or absent fluorescent signal.
Q2: Why is my background fluorescence too high?
Potential Causes and Solutions
-
Excess Dye Concentration: Using too much dye is a common cause of high background.
-
Solution: Reduce the dye concentration. Titrate down to the lowest concentration that still provides a robust positive signal.
-
-
Presence of Serum Esterases: Some sera contain esterases that can hydrolyze the dye extracellularly, causing it to fluoresce in the medium.
-
Solution: Wash the cells with a serum-free buffer (like PBS or HBSS) before adding the dye working solution. Perform the staining step in serum-free medium.
-
-
Insufficient Washing: Residual extracellular dye will contribute to background noise.
-
Solution: Ensure cells are washed adequately with a serum-free buffer after incubation and before imaging.
-
-
Phenol Red in Medium: Phenol red is fluorescent and can increase background in the green channel.
-
Solution: Use phenol red-free medium for the final incubation and imaging steps.
-
-
Cell Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence.
-
Solution: Image an unstained control sample to determine the baseline autofluorescence. If it is high, you may need to use image analysis software to subtract the background signal.
-
Q3: Why is the fluorescent signal fading so quickly (photobleaching)?
Potential Causes and Solutions
-
Excessive Light Exposure: High-intensity illumination and long exposure times are the primary causes of photobleaching.
-
Solution: Minimize the light exposure time and use the lowest possible excitation light intensity that provides a detectable signal. Avoid focusing on the sample for extended periods.
-
-
High Oxygen Levels: The presence of reactive oxygen species can accelerate photobleaching.
-
Solution: Use a specialized anti-fade live-cell imaging medium or reagent. These reagents often contain oxygen scavengers that protect the fluorophores.
-
-
Inherent Dye Properties: While robust, all fluorophores will eventually photobleach.
-
Solution: Plan imaging experiments to capture data efficiently. For time-lapse experiments, increase the interval between exposures and use the minimal number of required images.
-
Diagram: The Relationship Between Light, Photobleaching, and Phototoxicity
Caption: High-intensity light can lead to both signal loss (photobleaching) and cell damage (phototoxicity).
Quantitative Data Summary
The following tables provide recommended starting parameters for your experiments. Optimization is highly recommended for each specific cell type and experimental condition.
Table 1: Recommended Starting Concentrations for Live-Cell Green
| Cell Type | Concentration Range (Final) | Typical Incubation Time |
| Adherent Cells | 2 - 5 µM | 20 - 40 minutes |
| Suspension Cells | 1 - 2 µM | 15 - 30 minutes |
| Note: These are starting points. Always perform a titration to find the optimal concentration for your specific experiment. |
Table 2: Microscope Configuration
| Parameter | Specification |
| Excitation Wavelength (λex) | ~494 nm |
| Emission Wavelength (λem) | ~517 nm |
| Recommended Filter Set | Standard FITC / GFP |
| Note: Ensure your microscope's light source and filters are appropriate for these wavelengths. |
Experimental Protocol: Staining Adherent Cells
This protocol provides a general procedure for staining adherent cells with Live-Cell Green.
1. Reagent Preparation
-
1 mM Stock Solution: Dissolve one 50 µg vial of Live-Cell Green in 104 µL of high-quality, anhydrous DMSO. Mix well. Store any unused stock solution at -20°C, protected from light and moisture.
-
Working Solution: Immediately before use, dilute the 1 mM stock solution in a serum-free medium or buffer (e.g., PBS or HBSS) to the desired final concentration (e.g., 2 µM).
2. Cell Preparation
-
Plate cells in a suitable imaging vessel (e.g., glass-bottom dish, black-walled 96-well plate).
-
Culture cells until they reach the desired confluency (typically 70-90%). Ensure cells are healthy and in a logarithmic growth phase.
3. Staining Procedure
-
Aspirate the culture medium from the cells.
-
Wash the cells once with 1X PBS or another serum-free buffer to remove any residual serum, which may contain esterases.
-
Add the freshly prepared Live-Cell Green working solution to the cells, ensuring the entire monolayer is covered.
-
Incubate for 20-40 minutes at 37°C, protected from light.
-
Aspirate the dye working solution.
-
Wash the cells twice with pre-warmed, serum-free medium or buffer to remove any extracellular dye.
-
Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended) to the cells.
4. Imaging
-
Image the cells immediately using a fluorescence microscope equipped with a standard FITC/GFP filter set.
-
Live, healthy cells will exhibit bright, uniform green fluorescence in the cytoplasm.
Diagram: Mechanism of Live-Cell Green Viability Staining
Caption: The non-fluorescent dye enters live cells and is converted into a fluorescent product by esterases.
References
Technical Support Center: Optimizing Staining with Green Fluorescent Dyes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with green fluorescent nucleic acid stains. While the query specified "Sel-green," this is not a commonly recognized stain. This resource therefore focuses on common green fluorescent dyes like SYTOX™ Green, SYBR™ Green, and CellTracker™ Green, addressing the core issue of optimizing incubation time and troubleshooting related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for staining with green fluorescent nucleic acid dyes?
A1: The ideal incubation time can vary significantly based on the specific dye, cell type, and experimental goals. For some protocols, a 30 to 60-minute incubation is sufficient.[1] In other applications, such as with SYTOX™ Green, a 15-minute incubation may be enough to ensure complete dye penetration in cells with compromised membranes.[2] For certain intracellular antigens, overnight incubation at 2-8°C may be beneficial, though this can impact cell viability.[1][3] Optimization is key; it is recommended to start with the manufacturer's suggested protocol and adjust the incubation time as needed.
Q2: Can I extend the incubation time to increase signal intensity?
A2: Extending incubation time can sometimes improve signal intensity and resolution.[1] However, prolonged exposure to staining reagents can also lead to increased background fluorescence and potential cytotoxicity. For example, overnight staining can lead to a significant decrease in the viability of certain cell populations. It is crucial to balance signal enhancement with the preservation of cell health and morphology.
Q3: What factors other than incubation time can affect staining efficiency?
A3: Several factors can influence the effectiveness of your staining protocol:
-
Dye Concentration: Using an optimal concentration of the dye is critical. Excessively high concentrations can lead to non-specific binding and cell damage.
-
Temperature: Staining is often performed at room temperature or 37°C, but some protocols may require incubation at 2-8°C, particularly for overnight steps.
-
Cell Permeability: The ability of the dye to enter the cell is fundamental. For intracellular targets, permeabilization steps are necessary.
-
Buffer pH: The pH of your buffer can affect the performance of the stain.
Q4: How do I know if my cells are being damaged by the staining process?
A4: Signs of cellular damage can include changes in morphology, reduced cell viability, or unexpected patterns of fluorescence. It is good practice to include a viability stain or to assess cell morphology using brightfield microscopy alongside your fluorescence imaging. A study on SYBR Green I and SYTO 9 found that dye concentration was the most significant factor causing cell damage. If you suspect damage, consider reducing the dye concentration or shortening the incubation time.
Troubleshooting Guide
Issue 1: Weak or No Staining Signal
-
Question: My cells are showing very faint or no green fluorescence after staining. What could be the cause?
-
Answer:
-
Inadequate Incubation Time: The incubation period may have been too short. Try extending the incubation time in increments.
-
Suboptimal Dye Concentration: The dye concentration might be too low. Ensure you are using the recommended concentration range for your cell type. For SYTOX™ Green, an optimal range for a 30-minute incubation is 0.3 to 3 µM for laboratory samples.
-
Poor Dye Penetration: For intracellular stains, ensure that your fixation and permeabilization steps were performed correctly.
-
Exhausted Staining Solution: Staining solutions should be freshly prepared. The efficacy of the dye can diminish over time.
-
Incorrect Filter Sets: Verify that you are using the correct excitation and emission filters on your microscope for the specific green fluorescent dye.
-
Issue 2: High Background or Non-Specific Staining
-
Question: I'm observing a high level of background fluorescence, making it difficult to distinguish my cells. How can I fix this?
-
Answer:
-
Excessive Incubation Time: Over-incubation can lead to non-specific binding of the dye. Try reducing the incubation period.
-
Dye Concentration is Too High: A high concentration of the dye can result in it binding to cellular components other than the target. Titrate your dye to find the lowest concentration that still provides a robust signal.
-
Inadequate Washing: Ensure you are thoroughly washing the cells after the staining step to remove any unbound dye.
-
Cell Debris: Dead cells and debris can non-specifically bind to fluorescent dyes. Ensure your cell culture is healthy and consider a washing step before staining to remove debris.
-
Issue 3: Uneven or Inconsistent Staining
-
Question: The staining is patchy and not uniform across my cell population. What could be the problem?
-
Answer:
-
Incomplete Mixing: Ensure the staining solution is well-mixed and evenly distributed across your sample.
-
Cell Clumping: If cells are clumped together, the dye may not be able to penetrate the inner cells of the clump. Try to ensure a single-cell suspension before staining.
-
Drying Out: Allowing cells to dry out at any stage of the staining process can lead to artifacts and uneven staining. Keep your samples hydrated.
-
Fixation Issues: Improper fixation can lead to inconsistent staining patterns. Ensure your fixation protocol is optimized for your cell type.
-
Quantitative Data Summary
| Dye | Cell Type | Incubation Time | Concentration | Outcome | Reference |
| SYTOX™ Green | Phormidium (Cyanobacteria) | 15, 30, 60 min | 1 µM | No significant difference in stained cells between 15, 30, and 60 min. | |
| SYTOX™ Green | Phormidium (Cyanobacteria) | 60 to 90 min | 1 µM | Significant increase in stained cells between 60 and 90 min. | |
| SYBR Green I | Chromochloris zofingiensis | 5 min | 0.5 X | 99.6% staining efficiency with minimal cell damage. | |
| SYTO 9 | Chromochloris zofingiensis | 5 min | 0.5 µM | 99.8% staining efficiency with minimal cell damage. | |
| CellTracker™ Green | HeLa Cells | 30 min | 5 µM | Optimized for live cell staining. |
Experimental Protocols
General Protocol for Staining with a Green Fluorescent Nucleic Acid Dye
This protocol provides a general framework. Please consult the manufacturer's specific instructions for your chosen dye.
-
Cell Preparation:
-
Culture cells to the desired confluency on coverslips, chamber slides, or in microplates.
-
Wash the cells gently with a buffered saline solution (e.g., PBS).
-
-
Fixation (for fixed-cell staining):
-
Fix the cells with an appropriate fixative, such as 4% paraformaldehyde in PBS, for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular staining):
-
If targeting an intracellular component, permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare the staining solution by diluting the green fluorescent dye to the desired working concentration in an appropriate buffer (e.g., PBS or serum-free medium).
-
Remove the buffer from the cells and add the staining solution, ensuring the cells are completely covered.
-
Incubate for the optimized time (e.g., 15-60 minutes) at the appropriate temperature (e.g., room temperature or 37°C), protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with PBS to remove unbound dye.
-
-
Imaging:
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the correct filter set for the dye.
-
Visualizations
Caption: Workflow for optimizing incubation time and concentration.
Caption: Troubleshooting guide for common staining issues.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Staining Protocol for Multiparameter Assessment of Cell Heterogeneity in Phormidium Populations (Cyanobacteria) Employing Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Troubleshooting Weak SYBR Green Fluorescence Signals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of weak or absent SYBR Green fluorescence signals in their quantitative PCR (qPCR) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a weak or absent SYBR Green signal?
A weak or no SYBR Green signal typically indicates a problem with the qPCR reaction itself. The most common causes include:
-
Suboptimal Primer Design: Primers may have secondary structures, form primer-dimers, or have inefficient binding to the target sequence.[1][2]
-
Poor Template Quality or Quantity: The template DNA may be degraded, contain PCR inhibitors, or be present at a very low concentration.[1][3]
-
Incorrect Reaction Setup: Errors in pipetting, incorrect concentrations of reaction components (e.g., primers, MgCl2), or degraded reagents can all lead to poor amplification.[4]
-
Suboptimal Cycling Conditions: The annealing temperature may be too high, or the extension time may be too short for efficient amplification.
-
Issues with the SYBR Green Dye: The dye itself may be degraded due to improper storage or repeated freeze-thaw cycles.
Q2: How can I determine if my primers are the cause of the weak signal?
Primer-dimers are a frequent source of non-specific fluorescence and can compete with the amplification of the desired target. You can check for primer-dimers and non-specific amplification using two main methods:
-
Melt Curve Analysis: This is performed after the qPCR run by slowly increasing the temperature and monitoring the change in fluorescence. A single, sharp peak indicates a specific product, while multiple peaks or a peak at a lower temperature suggest the presence of primer-dimers or other non-specific products.
-
Agarose Gel Electrophoresis: Running the PCR product on an agarose gel can visualize the amplified DNA. A single band of the expected size confirms specific amplification, whereas multiple bands or a low-molecular-weight smear indicate non-specific products or primer-dimers.
Q3: What role does template quality play in SYBR Green qPCR?
High-quality template DNA is crucial for successful qPCR. Contaminants such as proteins, phenol, or salts from the extraction process can inhibit the DNA polymerase, leading to reduced or no amplification. It is also important to accurately quantify the template DNA to ensure a sufficient amount is added to the reaction.
Q4: Can the concentration of SYBR Green I dye affect my results?
Yes, the concentration of SYBR Green I is a critical parameter. While a higher concentration can increase the fluorescence signal, excessive amounts can inhibit the PCR reaction. Conversely, a concentration that is too low will result in a weak signal. It is often necessary to optimize the SYBR Green I concentration for your specific assay.
Q5: Why is a No-Template Control (NTC) essential in SYBR Green qPCR?
A No-Template Control (NTC) contains all the reaction components except for the template DNA. It is a critical negative control to detect contamination of reagents or the formation of primer-dimers. Any amplification in the NTC indicates a problem that needs to be addressed to ensure the reliability of your results.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving weak SYBR Green fluorescence signals.
Problem: No amplification or a very late amplification (High Cq value)
This is characterized by a flat amplification plot or a Cq value greater than 35.
| Potential Cause | Recommended Action |
| Reagent Issues | |
| Degraded or expired reagents | Use fresh reagents and ensure proper storage conditions. |
| Incorrect reagent concentration | Verify the concentrations of all master mix components, especially primers and MgCl2. |
| Pipetting errors | Ensure accurate pipetting and proper mixing of the reaction components. |
| Template Issues | |
| Insufficient or no template DNA | Quantify the template and ensure it is within the recommended range for your assay. |
| Poor template quality (presence of inhibitors) | Re-purify the template DNA or dilute the sample to reduce the concentration of inhibitors. |
| Template degradation | Use freshly extracted nucleic acids. |
| Primer & Assay Design Issues | |
| Poor primer design | Redesign primers following established guidelines (e.g., length, GC content, Tm). Use tools like Primer-BLAST to check for specificity. |
| Suboptimal primer concentration | Perform a primer titration to determine the optimal concentration. |
| Cycling Condition Issues | |
| Incorrect annealing temperature | Optimize the annealing temperature by running a temperature gradient PCR. |
| Insufficient extension time | Increase the extension time, especially for longer amplicons. |
| Incorrect instrument settings | Verify that the correct detection channel for SYBR Green is selected. |
Problem: Low fluorescence signal with normal Cq value
The amplification curve appears normal, but the final fluorescence intensity is low.
| Potential Cause | Recommended Action |
| SYBR Green I Issues | |
| Suboptimal SYBR Green I concentration | Titrate the SYBR Green I concentration to find the optimal balance between signal intensity and potential inhibition. |
| SYBR Green I photobleaching | Protect the SYBR Green I stock solution and reaction plates from light. |
| Instrument Issues | |
| Instrument calibration needed | Check if the instrument requires calibration for the SYBR Green dye. |
| Reaction Component Issues | |
| Limiting amounts of reagents (e.g., dNTPs, primers) | Ensure that the concentrations of all reaction components are sufficient for robust amplification. |
Experimental Protocols
Protocol 1: Primer Concentration Optimization
This protocol helps determine the optimal forward and reverse primer concentrations to maximize specific product amplification and minimize primer-dimer formation.
Methodology:
-
Prepare a Primer Matrix: Set up a matrix of reactions with varying concentrations of forward and reverse primers. A common range to test is 100 nM to 500 nM for each primer.
-
Reaction Setup: For each primer concentration combination, prepare qPCR reactions in triplicate, including a no-template control (NTC).
-
qPCR Run: Perform the qPCR run using your standard cycling protocol, followed by a melt curve analysis.
-
Data Analysis:
-
Identify the primer combination that results in the lowest Cq value for the target gene.
-
Examine the melt curves for each combination. The optimal concentration will produce a single, sharp peak corresponding to the specific product and no peaks in the NTC.
-
Protocol 2: Annealing Temperature Optimization using Gradient PCR
This protocol is used to determine the optimal annealing temperature for a specific primer set.
Methodology:
-
Reaction Setup: Prepare a set of qPCR reactions with a constant concentration of primers and template.
-
Gradient PCR Program: Program the real-time PCR instrument to perform a temperature gradient during the annealing step. A typical gradient ranges from 55°C to 65°C.
-
qPCR Run: Execute the gradient PCR program, followed by a melt curve analysis.
-
Data Analysis:
-
Identify the annealing temperature that yields the lowest Cq value and the highest fluorescence signal.
-
Analyze the melt curves to ensure that a single, specific product is amplified at the chosen temperature.
-
Visual Guides
Caption: A logical workflow for troubleshooting weak SYBR Green signals.
Caption: Workflow for optimizing primer concentrations in a SYBR Green qPCR assay.
References
Technical Support Center: Preventing Precipitation in Media
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering precipitation in their cell culture media, with a specific focus on concerns related to "Sel-green" or similar fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is causing the precipitation in my cell culture medium?
A1: Precipitation in cell culture media is a common issue that can arise from several factors. When not due to contamination by bacteria, fungi, or yeast, it is typically caused by the precipitation of metals, proteins, or other components within the medium itself.[1] These precipitates can negatively impact cell health by altering the medium's composition.[2]
Q2: Could "this compound" be the cause of the precipitation?
A2: "this compound" is a fluorescent probe used to detect selenols, such as the amino acid selenocysteine.[3] While it is not a standard component of cell culture media, it's possible that the probe or its solvent is interacting with components in your specific media formulation, leading to precipitation. In some custom nutrient feed media, the removal of selenium, copper, and magnesium sources has been shown to prevent precipitation, suggesting that selenium can be a contributing factor.[4]
Q3: Can temperature fluctuations cause precipitation?
A3: Yes, temperature is a primary factor in media precipitation.[2] Exposing media to extreme temperature changes, including repeated freeze-thaw cycles, can cause high-molecular-weight plasma proteins and salts to precipitate out of the solution.
Q4: How does the order of adding components to a medium affect stability?
A4: The sequence of adding components, especially when preparing serum-free media, is critical. Certain components, like calcium salts (e.g., CaCl2), can react with others (e.g., MgSO4) to form insoluble crystals.
Troubleshooting Guide
If you are observing precipitation in your cell culture medium, follow these troubleshooting steps:
Step 1: Rule out Contamination
First, examine the culture under a microscope to check for signs of bacterial, fungal, or yeast contamination, which can cause turbidity and appear as precipitation.
Step 2: Review Media Preparation and Handling
-
Temperature Control: Avoid repeated freeze-thaw cycles of your media and serum. Thaw frozen serum gradually at 4°C and avoid direct thawing at room temperature. Ensure all reagents are equilibrated to the correct temperature before use.
-
Component Addition: When preparing media from scratch, dissolve calcium chloride (CaCl2) separately in deionized water before adding other components one by one.
-
pH Stability: Ensure the pH of your medium is stable, as fluctuations can contribute to the precipitation of components.
Step 3: Evaluate Environmental Factors
-
Evaporation: Prevent evaporation from your culture vessels, which can increase the concentration of salts and other components, leading to precipitation. Ensure proper humidity in your incubator and seal culture flasks or plates.
-
Light Exposure: While not explicitly detailed for "this compound" in the provided results, fluorescent probes can be light-sensitive. Protect your probe and prepared media from excessive light exposure.
Step 4: Consider Media Component Interactions
-
Serum: Fibrin and calcium phosphate are common precipitates found in serum, especially after incubation at 37°C. These generally do not harm the cells but can be removed by filtration if necessary.
-
Metal Ions: Trace metals are essential for cell growth but can also be a source of precipitation. If you are preparing a custom medium, consider the concentration and source of metal ions like selenium, copper, and iron. Including the iron-binding protein transferrin can help prevent iron precipitation.
Data on Factors Affecting Media Stability
| Factor | Potential Issue | Recommended Action |
| Temperature | Protein and salt precipitation | Avoid repeated freeze-thaw cycles. Store media at recommended temperatures. |
| pH | Component instability and precipitation | Maintain stable pH. Use buffering agents if necessary. |
| Evaporation | Increased salt concentration | Maintain incubator humidity. Seal culture vessels. |
| Component Order | Formation of insoluble salts (e.g., CaSO4) | Dissolve CaCl2 separately before adding other components. |
| Serum Quality | Fibrin and calcium phosphate precipitates | Thaw serum gradually. Filter if precipitates are a concern. |
| Metal Ions | Precipitation of metal sources | Optimize concentrations. Use chelating agents like transferrin for iron. |
Experimental Protocols
Protocol for Preparing Serum-Free Medium to Minimize Precipitation
-
Start with high-purity, deionized water.
-
Dissolve calcium chloride (CaCl2) in a separate container of deionized water.
-
In the main container, add other media components one at a time, ensuring each is fully dissolved before adding the next.
-
Add the dissolved CaCl2 solution to the main mixture as the final component, or near the end of the process, while stirring.
-
Adjust the pH of the final solution as required.
-
Sterile-filter the medium.
Protocol for Thawing Serum
-
Transfer the frozen serum from the freezer to a 4°C refrigerator.
-
Allow the serum to thaw completely at this temperature. This may take 24-48 hours.
-
During the thawing process, gently swirl the bottle periodically to ensure homogeneity.
-
Avoid thawing at room temperature or in a 37°C water bath, as this can increase the formation of precipitates.
Visual Guides
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. Assay of selenol species in biological samples by the fluorescent probe this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for Sel-green storage and handling
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide best practices for the storage and handling of Sel-green, a novel fluorescent probe for the detection of selenols. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: Proper storage is crucial to maintain the stability and performance of this compound. Upon receipt, the lyophilized powder should be stored at -20°C or -80°C, desiccated, and protected from light.[1][2][3] Once reconstituted in a suitable solvent such as DMSO, it is highly recommended to create single-use aliquots to minimize freeze-thaw cycles and store them at -20°C or -80°C in the dark.[2][4]
Q2: How should I prepare a working solution of this compound?
A2: To prepare a working solution, allow the vial of this compound to warm to room temperature before opening to prevent condensation. Reconstitute the lyophilized powder in high-quality, anhydrous DMSO to create a stock solution, typically at a concentration of 1-10 mM. This stock solution should then be diluted in a serum-free medium or an appropriate buffer to the final working concentration for your specific application. It is important to avoid buffers containing amines or thiols as they may react with the probe.
Q3: Is this compound sensitive to light?
A3: Yes, like many fluorescent probes, this compound is photosensitive. Exposure to light can lead to photobleaching, which reduces its fluorescent signal. Therefore, it is essential to protect the probe from light during storage and handling. Use amber vials or wrap tubes in aluminum foil, and minimize exposure to ambient light during experimental procedures.
Q4: For how long is the reconstituted this compound solution stable?
A4: The stability of the reconstituted solution depends on the storage conditions. When stored properly in single-use aliquots at -20°C or -80°C and protected from light, the stock solution is generally stable for at least six months. Avoid repeated freeze-thaw cycles as this can degrade the probe.
Storage and Handling Best Practices
Proper storage and handling are critical for the optimal performance of this compound. The following table summarizes the key recommendations.
| Condition | Lyophilized Powder | Reconstituted Stock Solution | Working Solution |
| Storage Temperature | -20°C or -80°C | -20°C or -80°C | Prepare fresh for each experiment |
| Light Protection | Protect from light | Protect from light | Minimize light exposure during use |
| Freeze-Thaw Cycles | N/A | Avoid repeated cycles | N/A |
| Recommended Solvent | N/A | Anhydrous DMSO | Serum-free medium or appropriate buffer |
| Shelf-Life | Indefinite when stored properly | At least 6 months | Use immediately |
Experimental Workflow for Live Cell Imaging with this compound
The following diagram illustrates a typical workflow for staining live cells with this compound.
References
Validation & Comparative
Illuminating the 21st Amino Acid: A Guide to Validating Sel-green's Specificity for Selenocysteine
For researchers, scientists, and drug development professionals, the precise detection of selenocysteine (Sec) is paramount to understanding its role in health and disease. Sel-green, a fluorescent probe, has emerged as a promising tool for this purpose. This guide provides a comprehensive comparison of this compound with alternative methods, supported by experimental data and detailed protocols, to aid in the validation of its specificity for this unique amino acid.
The detection of selenocysteine, the 21st proteinogenic amino acid, presents a significant analytical challenge due to its low abundance and chemical similarity to cysteine. This compound is a fluorescent probe designed to selectively react with the selenol group of selenocysteine, resulting in a significant increase in fluorescence emission. This property allows for the visualization and quantification of selenocysteine in biological samples. This guide will delve into the specifics of this compound and compare its performance with established analytical techniques, providing a framework for its validation and application in research.
Performance Comparison: this compound vs. Alternative Methods
To objectively assess the performance of this compound, a comparison with a widely used analytical technique, High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), is presented.
| Feature | This compound | HPLC-ICP-MS |
| Principle of Detection | Fluorescence turn-on upon reaction with selenol | Mass-to-charge ratio of selenium isotopes |
| Selectivity | High for selenols over thiols (>100-fold)[1] | High for selenium-containing molecules |
| Limit of Detection (LOD) | Data not explicitly found for this compound in the provided search results. A comparable fluorescent probe for Sec has an LOD of 62 nM.[2] | Typically in the low µg/L to ng/g range[3] |
| Quantum Yield (Φ) | Not explicitly found in the provided search results. | Not applicable |
| Instrumentation | Fluorescence microscope or plate reader | HPLC system coupled to an ICP-MS instrument |
| Sample Preparation | Minimal, can be used in live cells[4] | Extensive, involves enzymatic digestion and derivatization[3] |
| Spatial Resolution | High, allows for subcellular localization | Low, provides bulk measurement |
| Throughput | High | Low to medium |
Experimental Protocols
Detailed methodologies are crucial for the successful application and validation of any analytical technique. Below are protocols for the use of this compound and HPLC-ICP-MS for the detection of selenocysteine.
Protocol for Selenocysteine Detection using this compound in Live Cells
This protocol is adapted from general fluorescence microscopy procedures for live-cell imaging.
Materials:
-
This compound probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Live-cell imaging compatible plates or dishes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on live-cell imaging dishes and culture under standard conditions until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed cell culture medium or PBS.
-
Cell Staining: Remove the cell culture medium and wash the cells once with pre-warmed PBS. Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, remove the probe solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh pre-warmed PBS or cell culture medium to the cells. Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for this compound.
Protocol for Selenocysteine Quantification by HPLC-ICP-MS
This protocol outlines a general procedure for the analysis of selenocysteine in biological samples.
Materials:
-
Enzymes for protein digestion (e.g., Pronase, Protease XIV)
-
Derivatizing agent (e.g., iodoacetamide)
-
Urea
-
Dithiothreitol (DTT)
-
Tris-HCl buffer
-
HPLC system with a suitable column (e.g., C18)
-
ICP-MS instrument
Procedure:
-
Sample Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a suitable buffer.
-
Protein Extraction and Reduction: Add urea and DTT to the homogenate to denature and reduce the proteins, respectively.
-
Derivatization: Add iodoacetamide to the mixture to alkylate the selenol and thiol groups, preventing their re-oxidation and improving chromatographic separation.
-
Enzymatic Digestion: Perform enzymatic digestion of the proteins by adding a protease and incubating at an optimal temperature (e.g., 37°C) for a sufficient time (e.g., 12-24 hours) to release the derivatized amino acids.
-
Sample Cleanup: Centrifuge the digest to remove any undigested material. The supernatant can be further purified using solid-phase extraction if necessary.
-
HPLC Separation: Inject the prepared sample into the HPLC system. Use a suitable mobile phase gradient to separate the derivatized selenocysteine from other components in the sample.
-
ICP-MS Detection: The eluent from the HPLC is directly introduced into the ICP-MS. Monitor the signal for selenium isotopes (e.g., m/z 78, 80) to detect and quantify the selenocysteine-containing peaks.
Mandatory Visualizations
Diagrams illustrating key pathways and workflows are provided below to enhance understanding.
Caption: Biosynthesis and incorporation of selenocysteine into selenoproteins.
Caption: Experimental workflow for validating the specificity of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent progress in the development of small-molecule fluorescent probes for detection and imaging of selenocysteine and application in thyroid disease diagnosis - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assay of selenol species in biological samples by the fluorescent probe this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Selenol Detection: Sel-green and a Look at Its Alternatives
For researchers, scientists, and professionals in drug development, the accurate detection of selenols—the selenium analogs of thiols—is crucial for understanding their roles in various physiological and pathological processes. This guide provides an objective comparison of Sel-green, a widely used fluorescent probe for selenols, with other notable alternatives, supported by experimental data to facilitate informed decisions in probe selection.
Introduction to Selenol Detection
Selenols, particularly in the form of the amino acid selenocysteine, are key components of selenoproteins that play vital roles in antioxidant defense, redox signaling, and thyroid hormone metabolism. The development of selective fluorescent probes has become an invaluable tool for visualizing and quantifying selenols in biological systems. An ideal probe should exhibit high selectivity and sensitivity for selenols over other biologically abundant nucleophiles, especially thiols, and operate under physiological conditions.
This compound: A Benchmark in Selenol Probing
This compound has emerged as a popular and effective fluorescent probe for the detection of selenols. It operates on the principle of a nucleophilic aromatic substitution reaction. The non-fluorescent this compound molecule reacts with a selenol, leading to the cleavage of a dinitrophenyl ether group and the release of a highly fluorescent fluorescein derivative. This "turn-on" fluorescence response is robust, with a reported fluorescence enhancement of over 100-fold upon reaction with selenocysteine (Sec) at a physiological pH of 7.4.[1][2] this compound has been successfully employed in quantifying the selenocysteine content in the selenoenzyme thioredoxin reductase and for imaging endogenous selenocysteine in living HepG2 cells.[1][2]
Alternative Fluorescent Probes for Selenols
While this compound is a powerful tool, several other fluorescent probes for selenol detection have been developed, each with its own set of characteristics. Here, we compare this compound with two such alternatives: YZ-A4, a red-emissive probe, and Cy-PSe, a near-infrared probe.
YZ-A4: A Red-Emissive Alternative
YZ-A4 is a "turn-on" fluorescent probe that offers the advantage of a longer emission wavelength, which can minimize photodamage and autofluorescence in biological samples. Similar to this compound, its mechanism is based on the cleavage of a 2,4-dinitrobenzenesulfonate ester by a selenol, releasing a red fluorescent dye.
Cy-PSe: Probing in the Near-Infrared
Cy-PSe operates in the near-infrared (NIR) spectrum, which allows for deeper tissue penetration and is highly advantageous for in vivo imaging. Its mechanism differs from this compound and YZ-A4. The fluorescence of the cyanine dye in Cy-PSe is quenched through a photoinduced electron transfer (PET) process. The presence of a selenol disrupts this PET process, leading to a significant increase in fluorescence. This probe has demonstrated a 23.3-fold fluorescence intensity increase with a quantum yield enhancement from 0.05 to 0.12 upon reaction.[3]
Quantitative Performance Comparison
To facilitate a direct comparison, the key performance parameters of this compound, YZ-A4, and Cy-PSe are summarized in the table below. It is important to note that these values are extracted from different studies and may not be directly comparable due to variations in experimental conditions.
| Feature | This compound | YZ-A4 | Cy-PSe |
| Excitation Max (nm) | ~490 | 550 | 758 |
| Emission Max (nm) | ~517 | 614 | 800 |
| Fluorescence Enhancement | >100-fold | Not explicitly stated, but significant turn-on response | 23.3-fold |
| Quantum Yield (Φ) | Not explicitly stated in initial reports | Not explicitly stated | 0.05 (quenched) to 0.12 (activated) |
| Detection Limit | Not explicitly stated in initial reports | 11.2 nM | Not explicitly stated in initial reports |
| Response Time | Rapid | < 3 minutes | Rapid |
| Selectivity | High for selenols over thiols and other amino acids | High for selenocysteine over other amino acids and thiols | High for selenols |
| Mechanism | Nucleophilic Aromatic Substitution | Nucleophilic Aromatic Substitution | Photoinduced Electron Transfer (PET) |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and a general experimental workflow, the following diagrams are provided in the DOT language.
Reaction Mechanism of this compound and YZ-A4
Caption: Reaction mechanism for this compound and YZ-A4 probes.
Mechanism of the Cy-PSe Probe
Caption: Activation mechanism of the Cy-PSe probe.
General Experimental Workflow for Cellular Imaging
Caption: A generalized workflow for cellular imaging with selenol probes.
Experimental Protocols
Detailed experimental protocols are essential for the successful application of these fluorescent probes. Below are generalized protocols for in vitro and cellular imaging experiments. For specific concentrations and incubation times, it is crucial to refer to the original research articles for each probe.
In Vitro Fluorescence Spectroscopy
-
Preparation of Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO) and the selenol standard (e.g., selenocysteine, 10 mM in a suitable buffer).
-
Reaction Buffer: Prepare a reaction buffer, typically a phosphate-buffered saline (PBS) at pH 7.4.
-
Fluorescence Measurement:
-
In a quartz cuvette, add the reaction buffer.
-
Add the fluorescent probe to a final concentration of 1-10 µM.
-
Record the baseline fluorescence spectrum using a fluorometer at the appropriate excitation wavelength.
-
Add the selenol standard to the desired final concentration.
-
Immediately begin recording fluorescence intensity over time at the probe's emission maximum until the signal stabilizes.
-
To test for selectivity, repeat the experiment with other analytes such as cysteine, glutathione, and other amino acids.
-
Cellular Imaging with Fluorescence Microscopy
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe in a serum-free cell culture medium at a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing: Remove the probe-containing medium and wash the cells three times with PBS to remove any unbound probe.
-
Imaging:
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific probe.
-
For time-lapse imaging, acquire images at regular intervals to monitor changes in selenol levels.
-
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity in the cells.
Conclusion
This compound remains a robust and reliable fluorescent probe for the detection of selenols, particularly for applications requiring a green fluorescence readout. However, the development of alternative probes such as the red-emissive YZ-A4 and the near-infrared Cy-PSe provides researchers with a broader toolkit to address specific experimental needs, such as minimizing autofluorescence or enabling in vivo imaging. The choice of probe will ultimately depend on the specific requirements of the experiment, including the desired spectral properties, sensitivity, and the biological system under investigation. This guide provides a starting point for researchers to compare and select the most suitable fluorescent probe for their studies on the important roles of selenols in biology and medicine.
References
A Comparative Analysis of Sel-Green and Thiol-Reactive Probes for Biological Research
For Researchers, Scientists, and Drug Development Professionals
The specific detection and quantification of selenols and thiols are critical for understanding cellular redox signaling, enzyme function, and for the development of novel therapeutics. This guide provides a detailed comparative analysis of Sel-green, a selective probe for selenols, and traditional thiol-reactive probes, offering insights into their respective mechanisms, performance characteristics, and experimental applications.
Introduction: The Importance of Selective Detection
In biological systems, selenocysteine (Sec) and cysteine (Cys) are two crucial amino acids that play pivotal roles in a myriad of physiological and pathological processes. While structurally similar, their distinct chemical properties necessitate the use of highly selective probes for their individual detection. This compound has emerged as a powerful tool for specifically targeting selenols, the functional group of selenocysteine, while a variety of thiol-reactive probes are widely used to label the sulfhydryl group of cysteine. This guide will explore the key differences between these two classes of probes to aid researchers in selecting the most appropriate tool for their specific needs.
Mechanism of Action: A Tale of Two Nucleophiles
The selectivity of this compound and thiol-reactive probes stems from their distinct reaction mechanisms, which are tailored to the unique nucleophilicity of selenols and thiols.
This compound: This probe leverages a nucleophilic aromatic substitution (SNAr) mechanism for the selective detection of selenols.[1][2] The core of the this compound molecule is a fluorophore quenched by a leaving group. The highly nucleophilic selenol group of selenocysteine attacks the electron-deficient aromatic ring of this compound, displacing the leaving group. This reaction results in the formation of a highly fluorescent product, leading to a significant "turn-on" signal. The higher acidity and greater nucleophilicity of selenols compared to thiols at physiological pH are the key determinants of this compound's remarkable selectivity.[1]
Thiol-Reactive Probes: This broader class of probes primarily targets the sulfhydryl group of cysteine residues through several well-established reaction mechanisms. The most common include:
-
Michael Addition: Probes containing an electron-deficient double bond, such as maleimides, react with thiols via a conjugate addition. This is a widely used strategy for labeling proteins.[3]
-
Nucleophilic Substitution: Probes with a good leaving group, such as iodoacetamides, react with thiols through an SN2 reaction, forming a stable thioether bond.
-
Disulfide Exchange: Some probes are designed with a disulfide bond that can be cleaved by thiols, leading to the release of a fluorescent reporter.
The following diagrams illustrate the fundamental reaction mechanisms for this compound and a representative thiol-reactive probe, fluorescein-5-maleimide.
Comparative Performance Analysis
The choice between this compound and a thiol-reactive probe is primarily dictated by the specific research question and the target molecule of interest. The following tables summarize the key performance characteristics of this compound and a representative thiol-reactive probe, fluorescein-5-maleimide.
Table 1: Performance Characteristics of this compound
| Parameter | Value | Reference |
| Target Analyte | Selenols (e.g., Selenocysteine) | [1] |
| Excitation Max (Product) | ~488 nm | |
| Emission Max (Product) | ~515 nm | |
| Fluorescence Increase | >100-fold | |
| Quantum Yield (Product) | ~0.46 (estimated for a similar NIR probe) | |
| Selectivity | >20-fold for Sec over DTT | |
| Reaction Time | Very rapid (minutes) |
Table 2: Performance Characteristics of Fluorescein-5-Maleimide
| Parameter | Value | Reference |
| Target Analyte | Thiols (e.g., Cysteine) | |
| Excitation Max (Adduct) | ~494 nm | |
| Emission Max (Adduct) | ~519 nm | |
| Fluorescence Increase | Dependent on initial probe fluorescence | |
| Quantum Yield (Cys Adduct) | ~0.289 | |
| Selectivity | High for thiols at pH 6.5-7.5 | |
| Reaction Kinetics (k₂) | ~10² M⁻¹s⁻¹ |
Key Comparison Points:
-
Specificity: The most significant advantage of this compound is its high selectivity for selenols over thiols, which are typically present in much higher concentrations in biological systems. Thiol-reactive probes, while highly reactive with cysteine, can exhibit cross-reactivity with other nucleophiles, especially at higher pH.
-
Signal Turn-On: this compound is a "turn-on" probe, meaning it is essentially non-fluorescent until it reacts with its target, leading to a very high signal-to-background ratio. The fluorescence of many thiol-reactive probes is already present in the unreacted state, and the change upon reaction may be less dramatic.
-
Reaction Kinetics: Both this compound and maleimide-based thiol probes exhibit rapid reaction kinetics, allowing for the efficient labeling of their respective targets.
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the use of this compound and fluorescein-5-maleimide.
Protocol for Selenocysteine Detection using this compound
This protocol provides a general guideline for detecting selenocysteine in a biological sample.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Biological sample (e.g., cell lysate, purified protein)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation: Prepare the biological sample in PBS. If working with cells, they can be incubated directly with a working solution of this compound.
-
Probe Addition: Add this compound to the sample to a final concentration of 1-10 µM.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of ~488 nm and an emission wavelength of ~515 nm.
-
Controls: Include appropriate controls, such as a buffer blank, a sample without the probe, and a sample pre-treated with a known selenoprotein inhibitor.
Protocol for Cysteine Labeling using Fluorescein-5-Maleimide
This protocol outlines the steps for labeling a protein with fluorescein-5-maleimide.
Materials:
-
Fluorescein-5-maleimide stock solution (e.g., 10 mM in DMSO or DMF)
-
Protein solution (1-10 mg/mL in a thiol-free buffer, pH 6.5-7.5, e.g., PBS with EDTA)
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., DTT or β-mercaptoethanol)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP. Remove the reducing agent before proceeding.
-
Reaction Setup: Add a 10- to 20-fold molar excess of fluorescein-5-maleimide to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a quenching reagent to consume any unreacted maleimide.
-
Purification: Remove the unreacted probe by size-exclusion chromatography.
-
Degree of Labeling (DOL) Determination: Calculate the DOL by measuring the absorbance of the labeled protein at 280 nm and 494 nm.
Conclusion
This compound and thiol-reactive probes are indispensable tools for studying the distinct roles of selenocysteine and cysteine in biological systems. This compound offers unparalleled selectivity for selenols with a sensitive "turn-on" fluorescence response, making it the ideal choice for investigating the function of selenoproteins. Thiol-reactive probes, particularly maleimides, provide a robust and efficient method for labeling cysteine residues for a wide range of applications, from protein tracking to structural studies. A thorough understanding of their respective mechanisms of action and performance characteristics, as outlined in this guide, is essential for designing and interpreting experiments that yield clear and unambiguous results.
References
A Comparative Guide to Alternative Methods for Selenocysteine Detection and Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of selenocysteine (Sec), the 21st proteinogenic amino acid, is critical for advancing our understanding of its role in health and disease. From its involvement in redox homeostasis to its implications in cancer and neurodegenerative disorders, the ability to precisely measure Sec in various biological matrices is paramount. This guide provides a comprehensive comparison of alternative methods for selenocysteine detection and quantification, offering insights into their principles, performance, and experimental workflows to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Performance Comparison of Selenocysteine Quantification Methods
The following table summarizes the key quantitative performance metrics of the major analytical techniques used for selenocysteine quantification. This allows for a rapid comparison of sensitivity, linear range, and recovery, crucial factors in experimental design.
| Method | Analyte | Matrix | Detection Limit | Linear Range | Recovery (%) | Reference |
| HPLC-ICP-MS | Carboxymethylated Selenocysteine | Human Serum | < 0.5 ng/g | Not Specified | >99% (proteolysis) | [1][2] |
| HPLC-ICP-MS | Selenocysteine (as SeCys2) | Egg | 1.86 µg/L | 2 - 100 µg/L | 85.5 - 98.2 | [3] |
| HPLC-ICP-MS | Carbamidomethylated Selenocysteine | Animal Tissues | ~0.02 µg/g (dry mass) | Not Specified | 91 ± 8 (mass balance) | [4][5] |
| LC-ESI-MS/MS | Selenomethionine & Se-MeSeCys (derivatized) | Onion | 0.1 pmol | 0.34 - 40 pmol | Not Specified | |
| Fluorescent Probe (YZ-A4) | Selenocysteine | In Vitro | 11.2 nM | 0 - 32 µM | Not Specified | |
| Fluorescent Probe (Cy-SS) | Selenocysteine | Living Cells | Not Specified | Not Specified | Not Specified | |
| Fluorescent Probe | Selenocysteine | In Vitro | 47 nM | 0 - 80 µM | Not Specified | |
| RP-HPLC-FLD (OPA derivatization) | Selenocysteine | Tobacco | S/N of 3 | 0.01 - 10 mg/L | 95.7 - 112.9 |
In-Depth Methodologies and Experimental Protocols
This section provides a detailed look at the experimental protocols for the key methods of selenocysteine detection and quantification.
Mass Spectrometry-Based Methods
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a gold standard for the sensitive and specific quantification of selenocysteine.
a) High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
This powerful technique combines the separation capabilities of HPLC with the high sensitivity of ICP-MS for elemental detection.
Experimental Protocol: Quantification of Carboxymethylated Selenocysteine in Human Serum
-
Sample Preparation:
-
Weigh 450 mg of human serum into a 2-mL Eppendorf vial.
-
Add 150 µL of 6 M urea and 15 µL of 0.2 M dithiothreitol (DTT) to denature proteins and reduce disulfide and selenylsulfide bonds.
-
Shake the mixture mechanically for 1 hour.
-
Add 20 µL of 0.5 M iodoacetamide to alkylate the selenocysteine residues and shake for another hour.
-
Quench the excess iodoacetamide by adding 30 µL of the DTT solution and shaking for 1 hour.
-
-
Enzymatic Digestion:
-
Add a mixture of lipase and protease to the sample.
-
Incubate to digest the proteins and release the derivatized selenoamino acids.
-
-
Purification:
-
Centrifuge the digest to remove any residue.
-
Isolate the selenoamino acid fraction using size-exclusion chromatography (SEC).
-
-
HPLC-ICP-MS Analysis:
-
Separate the carboxymethylated selenocysteine from other components using capillary HPLC with a reversed-phase column.
-
Introduce the eluent into the ICP-MS system for selenium-specific detection, monitoring isotopes such as 77Se and 80Se.
-
Quantify using isotope dilution with a 77Se-labeled selenomethionine internal standard.
-
b) Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
LC-ESI-MS/MS allows for the identification and quantification of selenocysteine-containing peptides and proteins based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: Analysis of Selenoproteins
-
Protein Reduction and Alkylation:
-
Reduce 10 µg of the selenoprotein sample in 100 µL of trypsin digest buffer containing 5 mM DTT at 95°C for 5 minutes.
-
Cool to room temperature and add 20 mM N-ethylmaleimide (NEM) to alkylate both selenocysteine and cysteine residues. Incubate for 10 minutes.
-
-
Proteolytic Digestion:
-
Digest the alkylated protein with trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reverse-phase liquid chromatography.
-
Analyze the peptides using a QTOF mass spectrometer with an acetonitrile gradient.
-
Deconvolute the m/z spectra to obtain the mass spectrum of the intact alkylated peptides.
-
Fluorescent Probe-Based Methods
Fluorescent probes offer a powerful tool for the real-time detection and imaging of selenocysteine in living cells and organisms, providing valuable spatial and temporal information.
Principle: These methods utilize small molecules that exhibit a change in their fluorescent properties upon specific reaction with selenocysteine. This can be a "turn-on" response, where fluorescence is initiated or significantly enhanced, or a ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes.
Experimental Protocol: Live-Cell Imaging of Selenocysteine
-
Cell Culture and Treatment:
-
Culture A549 cells in appropriate media.
-
For exogenous selenocysteine detection, incubate cells with 10 µM of (Sec)2 for 6 hours.
-
-
Probe Loading:
-
Incubate the cells with 10 µM of the fluorescent probe YZ-A4 for 15-30 minutes.
-
-
Fluorescence Microscopy:
-
Wash the cells to remove excess probe.
-
Image the cells using a fluorescence microscope with appropriate excitation and emission filters (e.g., excitation at 550 nm and emission at 614 nm for YZ-A4).
-
Quantify the fluorescence intensity to determine the relative concentration of selenocysteine.
-
X-ray Absorption Spectroscopy (XAS)
XAS is a powerful technique for probing the local chemical and electronic structure of selenium in a sample. It is particularly useful for speciation analysis, distinguishing between different oxidation states and coordination environments of selenium.
Principle: XAS measures the absorption of X-rays by a sample as a function of energy. The resulting spectrum contains information about the absorbing element's oxidation state, coordination number, and the identity and distance of neighboring atoms.
Experimental Protocol: Selenium Speciation Analysis
-
Sample Preparation:
-
Samples can be in various forms, including solutions, powders, or biological tissues.
-
For biological samples, it is often necessary to concentrate the sample to achieve a sufficient selenium concentration for detection.
-
-
Data Acquisition:
-
The sample is placed in the path of a tunable X-ray beam from a synchrotron source.
-
The X-ray absorption is measured as the energy is scanned across the selenium K-edge.
-
Data can be collected in transmission, fluorescence, or electron yield mode. High energy resolution fluorescence detected XAS (HERFD-XAS) can provide improved spectral resolution.
-
-
Data Analysis:
-
The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information on the oxidation state and coordination geometry.
-
The Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the number, type, and distance of neighboring atoms.
-
The experimental spectrum is compared to spectra of known selenium standards to identify the selenium species present in the sample.
-
Antibody-Based Methods
Antibody-based methods, such as ELISA, can be developed for the specific detection of selenocysteine-containing proteins. These methods rely on the generation of antibodies that recognize either the selenocysteine residue itself or the specific protein containing it.
Principle: A capture antibody specific to the target selenoprotein is immobilized on a solid support. The sample is added, and the selenoprotein binds to the capture antibody. A second, enzyme-linked detection antibody that also recognizes the selenoprotein is then added, forming a "sandwich". The addition of a substrate for the enzyme results in a measurable color change, which is proportional to the amount of selenoprotein present.
Experimental Protocol: Sandwich ELISA for a Selenoprotein
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with a capture antibody specific to the target selenoprotein.
-
Incubate and then wash the plate.
-
-
Blocking:
-
Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., BSA or non-fat dry milk).
-
-
Sample Incubation:
-
Add the biological samples and standards to the wells.
-
Incubate to allow the selenoprotein to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
-
Detection Antibody Incubation:
-
Add an enzyme-conjugated detection antibody that recognizes a different epitope on the selenoprotein.
-
Incubate and then wash the plate.
-
-
Substrate Addition and Detection:
-
Add a substrate for the enzyme (e.g., TMB for HRP).
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of the selenoprotein in the samples based on the standard curve.
-
Conclusion
The selection of an appropriate method for selenocysteine detection and quantification is contingent upon the specific research question, the nature of the sample, and the available instrumentation. Mass spectrometry-based techniques, particularly HPLC-ICP-MS, offer unparalleled sensitivity and specificity for absolute quantification. Fluorescent probes provide the unique advantage of in-situ and real-time imaging of selenocysteine dynamics within living systems. X-ray absorption spectroscopy is a powerful tool for elucidating the chemical speciation of selenium. Antibody-based methods, once developed, can provide a high-throughput platform for the specific detection of selenoproteins. By understanding the strengths and limitations of each of these alternative methods, researchers can make informed decisions to advance their studies on the critical role of selenocysteine in biology and medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of selenomethionine and selenocysteine in human serum using speciated isotope dilution-capillary HPLC-inductively coupled plasma collision cell mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Review of Next-Generation Selenol Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of selenols, the selenium analogs of thiols, are of paramount importance in understanding the roles of selenocysteine-containing proteins (selenoproteins) in various physiological and pathological processes. The development of fluorescent probes has provided powerful tools for real-time and in-situ monitoring of selenols in biological systems. This guide offers an objective comparison of the performance of several next-generation selenol fluorescent probes, supported by experimental data, to aid researchers in selecting the most suitable tool for their specific needs.
Performance Comparison of Selenol Fluorescent Probes
The following table summarizes the key quantitative performance metrics of prominent next-generation selenol fluorescent probes.
| Probe Name | Fluorophore Core | Excitation (nm) | Emission (nm) | Fluorescence Enhancement (-fold) | Quantum Yield (Φ) | Limit of Detection (LOD) | Response Time | Key Features |
| Sel-green | N/A | N/A | N/A | >100[1][2] | N/A | N/A | N/A | High selectivity for selenols over thiols at physiological pH.[1][2] |
| Fsec-1 | Dicyanoisophorone | N/A | 666 | ~138 | 0.46 | 1.0 nM | < 20 min | Near-infrared (NIR) emission, suitable for in vivo imaging. |
| YZ-A4 | N/A | 550 | 614 | ~20 | N/A | 11.2 nM | ~3 min | Rapid response and good linearity in the 0-32 µM range. |
| MC-Sec | Merocyanine | N/A | N/A | N/A | N/A | N/A | N/A | "Turn-on" probe based on a pKa shift strategy. |
| Mito-diNO2 | Heptamethine cyanine | N/A | N/A | N/A | N/A | N/A | N/A | Mitochondria-targeting. |
Sensing Mechanisms and Signaling Pathways
The detection of selenols by these fluorescent probes predominantly relies on the high nucleophilicity of the selenol group, which triggers a specific chemical reaction with the probe, leading to a change in its fluorescence properties.
Nucleophilic Aromatic Substitution Mechanism (e.g., this compound)
Many selenol probes, such as this compound, are designed based on the principle of nucleophilic aromatic substitution.[1] The selenol acts as a potent nucleophile, attacking an electron-deficient aromatic ring within the probe molecule. This reaction cleaves a quenching group from the fluorophore, resulting in a significant "turn-on" fluorescence signal.
Caption: Nucleophilic substitution mechanism of a selenol fluorescent probe.
Michael Addition-Cyclization Cascade (e.g., Fsec-1)
Probes like Fsec-1 utilize a Michael addition reaction followed by an intramolecular cyclization. The selenol adds to an electron-poor double bond in the probe, initiating a cascade that ultimately releases the fluorophore from its quenched state.
Caption: Michael addition-cyclization cascade for selenol detection.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these fluorescent probes. Below are generalized methodologies based on published literature. Researchers should refer to the specific primary literature for each probe for optimized and detailed procedures.
General Protocol for In Vitro Selenol Detection
This protocol outlines the basic steps for quantifying selenol concentrations using a fluorescent probe in a microplate reader.
Caption: General workflow for in vitro selenol detection.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Prepare a series of standard solutions of a selenol-containing compound (e.g., selenocysteine) in an appropriate assay buffer (e.g., PBS, pH 7.4).
-
Prepare the assay buffer.
-
-
Assay Procedure:
-
Pipette the assay buffer into the wells of a microplate.
-
Add the fluorescent probe to each well to a final concentration typically in the low micromolar range.
-
Add the selenol standard solutions or unknown samples to the respective wells.
-
Incubate the plate at 37°C for the time specified for the particular probe (e.g., 3-30 minutes). Protect from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths for the probe.
-
Generate a standard curve by plotting the fluorescence intensity against the concentration of the selenol standards.
-
Determine the concentration of selenol in the unknown samples by interpolating their fluorescence intensity on the standard curve.
-
General Protocol for Live Cell Imaging of Selenols
This protocol provides a general workflow for visualizing intracellular selenols using a fluorescent probe and confocal microscopy.
Caption: General workflow for live cell imaging of selenols.
Methodology:
-
Cell Culture:
-
Seed the cells of interest (e.g., HepG2, HeLa) onto glass-bottom dishes or coverslips suitable for microscopy.
-
Culture the cells in appropriate media until they reach the desired confluency.
-
-
Cell Staining:
-
Wash the cells gently with pre-warmed phosphate-buffered saline (PBS).
-
Prepare a working solution of the selenol fluorescent probe in cell culture medium or PBS (typically in the low micromolar range).
-
Incubate the cells with the probe solution at 37°C for the recommended duration (e.g., 15-60 minutes).
-
Wash the cells twice with PBS to remove any unbound probe.
-
-
Imaging and Analysis:
-
Mount the coverslips or dishes onto the stage of a confocal microscope.
-
Acquire fluorescent images using the appropriate laser line for excitation and emission filter for the specific probe.
-
Analyze the images to quantify the intracellular fluorescence intensity, which is indicative of the selenol concentration.
-
Conclusion
The next-generation of selenol fluorescent probes offers researchers powerful and diverse tools to investigate the intricate roles of selenoproteins in health and disease. Probes like this compound provide excellent selectivity, while NIR probes such as Fsec-1 enable in vivo applications. The choice of probe should be guided by the specific experimental requirements, including the desired sensitivity, response time, and imaging modality. The generalized protocols provided here serve as a starting point, and optimization for specific cell types and experimental conditions is highly recommended. As research in this field continues, we can anticipate the development of even more sophisticated and sensitive probes for the detection of selenols.
References
correlating Sel-green fluorescence with HPLC analysis
An Objective Comparison of SYBR Green Fluorescence and HPLC for Nucleic Acid Quantification
For researchers and professionals in drug development, accurate quantification of nucleic acids is paramount. Two prevalent methods, SYBR Green-based fluorescence assays and High-Performance Liquid Chromatography (HPLC), offer distinct advantages and cater to different analytical needs. This guide provides an objective comparison of their performance, supported by detailed experimental protocols and data, to aid in selecting the appropriate method for your application.
SYBR Green I is a fluorescent dye that exhibits a significant increase in fluorescence upon binding to double-stranded DNA (dsDNA).[1][2] This property makes it a widely used tool in molecular biology for quantifying DNA, most notably in quantitative PCR (qPCR) and microplate-based assays.[1][3] In contrast, HPLC is a powerful analytical technique that separates molecules based on their physicochemical properties. For oligonucleotides, Ion-Pair Reversed-Phase (IP-RP) and Ion-Exchange (IE) HPLC are commonly employed to separate the full-length product from impurities, providing both quantification and purity assessment.
Mechanism of Action and Separation Principle
SYBR Green I Fluorescence: The core principle of SYBR Green-based methods is the dye's intercalation into the minor groove of dsDNA. While free in solution, the dye has very low fluorescence; however, upon binding to dsDNA, its fluorescence is enhanced by up to 1,000-fold. The measured fluorescence intensity is directly proportional to the amount of dsDNA in the sample, allowing for accurate quantification when compared against a standard curve.
High-Performance Liquid Chromatography (HPLC): HPLC separates oligonucleotides based on their physical and chemical interactions with a stationary phase (the column) and a mobile phase (the solvent).
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: This is the most common method for oligonucleotide analysis. It separates molecules based on hydrophobicity. An ion-pairing agent (e.g., triethylammonium acetate, TEAA) in the mobile phase neutralizes the negative charge of the oligonucleotide's phosphate backbone, allowing it to be retained on a hydrophobic (C8 or C18) stationary phase. A gradient of an organic solvent (like acetonitrile) is then used to elute the oligonucleotides, with longer and more hydrophobic sequences eluting later.
-
Ion-Exchange (IE) HPLC: This method separates oligonucleotides based on the number of charged phosphate groups in their backbone. The negatively charged oligonucleotides bind to a positively charged stationary phase and are eluted by increasing the salt concentration of the mobile phase. This technique is particularly useful for analyzing oligonucleotides with significant secondary structures.
Performance Comparison
| Feature | SYBR Green Fluorescence Assay | HPLC Analysis |
| Principle | Intercalation of dye into dsDNA, measuring fluorescence. | Separation by physicochemical properties (hydrophobicity, charge). |
| Specificity | Specific to dsDNA, but does not distinguish between target and non-specific products (e.g., primer-dimers). | High specificity; can resolve full-length product from truncations (n-1), deletions, and other impurities. |
| Information Provided | Total dsDNA concentration. Melt curve analysis can infer product specificity. | Provides both concentration (from peak area) and purity assessment of the main product and related impurities. |
| Sensitivity | Very high. Can detect picogram levels of dsDNA. | Moderate. Typically requires nanogram to microgram quantities for accurate quantification. |
| Throughput | High. Can be performed in 96- or 384-well plate formats, allowing for simultaneous analysis of many samples. | Lower. Samples are analyzed sequentially, although autosamplers enable automated runs. |
| Cost | Lower instrument and reagent costs. | Higher initial instrument cost, plus ongoing costs for columns, solvents, and maintenance. |
| Sample Purity Req. | Tolerant to some impurities, but substances that fluoresce or inhibit PCR can interfere. | Requires samples to be free of particulates. High salt concentrations can interfere with some methods. |
Experimental Protocols
Protocol 1: dsDNA Quantification with SYBR Green I in a Microplate Reader
This protocol describes a general method for quantifying purified dsDNA using SYBR Green I dye and a fluorescence microplate reader.
-
Reagent Preparation:
-
1x TE Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0.
-
dsDNA Standard: Serially dilute a known concentration of dsDNA (e.g., Lambda DNA) in 1x TE buffer to create a standard curve (e.g., 100 ng/µL down to ~1.5 ng/µL).
-
SYBR Green I Working Solution: Prepare a 1:10,000 dilution of the commercial SYBR Green I stock in 1x TE buffer. Protect this solution from light.
-
-
Assay Setup (96-well black plate):
-
Add 100 µL of the SYBR Green I working solution to each well that will be used.
-
Add 10 µL of each DNA standard to separate wells in duplicate.
-
Add 10 µL of each unknown DNA sample to separate wells.
-
Add 10 µL of 1x TE buffer to at least two wells to serve as a blank (no-DNA control).
-
-
Measurement:
-
Incubate the plate at room temperature for 5 minutes, protected from light.
-
Read the fluorescence in a microplate reader with excitation set to ~485 nm and emission set to ~535 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank from all other readings.
-
Plot the fluorescence of the DNA standards versus their concentration to generate a standard curve.
-
Determine the concentration of the unknown samples by interpolating their fluorescence values from the standard curve.
-
Protocol 2: Oligonucleotide Analysis by Ion-Pair Reversed-Phase HPLC
This protocol outlines a typical IP-RP-HPLC method for the analysis and quantification of synthetic oligonucleotides.
-
Reagent and Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water, pH 7.5.
-
Mobile Phase B: 0.1 M TEAA in 50:50 acetonitrile/water, pH 7.5.
-
Filter and degas all mobile phases before use.
-
-
Sample and Standard Preparation:
-
Dissolve the purified oligonucleotide reference standard and unknown samples in nuclease-free water to a concentration of approximately 20-50 µM.
-
-
HPLC System Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Column Temperature: 60 °C (to denature secondary structures).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
-
Chromatographic Run:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B
-
25-30 min: 65% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: Return to 5% B and re-equilibrate.
-
-
The exact gradient may need optimization based on the oligonucleotide sequence and length.
-
-
Data Analysis:
-
Identify the main peak corresponding to the full-length oligonucleotide.
-
Quantify the concentration of the unknown sample by comparing its peak area to the peak area of the known reference standard.
-
Calculate purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
Comparative Experimental Workflow
The following diagram illustrates a logical workflow for comparing the quantification of a set of nucleic acid samples using both SYBR Green fluorescence and HPLC analysis.
Conclusion: Method Selection
The choice between a SYBR Green fluorescence assay and HPLC analysis depends entirely on the experimental goals.
-
Choose a SYBR Green-based assay when you need rapid, high-throughput, and highly sensitive quantification of the total dsDNA concentration, and when the sample is known to be relatively pure (e.g., quantifying PCR products or purified plasmids). It is cost-effective and ideal for screening large numbers of samples.
-
Choose HPLC when you require detailed information about both the quantity and purity of your nucleic acid sample, especially for synthetic oligonucleotides used in therapeutic or diagnostic applications. It is the gold standard for separating the desired full-length product from synthesis-related impurities and provides invaluable quality control data that fluorescence assays cannot offer.
Ultimately, for applications demanding the highest level of quality assurance, such as the development of oligonucleotide-based drugs, these methods are often used orthogonally. A SYBR Green-based method might be used for rapid in-process concentration checks, while HPLC is used for the final, definitive quality control assessment of purity and identity.
References
Independent Validation of Sel-green's Quantitative Capabilities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sel-green, a selective fluorescent probe for selenols, against alternative quantitative methods. Experimental data and detailed protocols are presented to validate its capabilities in the quantification of selenocysteine (Sec), the 21st amino acid crucial for the function of selenoproteins.
Quantitative Performance: this compound vs. Chromatography-Based Methods
This compound offers a streamlined and sensitive method for the quantification of selenols in biological samples, presenting distinct advantages over traditional chromatography-based techniques like High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).
| Feature | This compound (Fluorescent Probe) | HPLC-ICP-MS (Chromatography) |
| Principle | Selective reaction with selenols leads to a significant increase in fluorescence intensity. | Chemical derivatization of selenocysteine, followed by chromatographic separation and elemental mass spectrometry detection.[1][2][3] |
| Measurement | Direct fluorescence measurement (fluorometer, microscope). | Indirect measurement requiring sample processing, separation, and mass detection.[1][2] |
| Selectivity | High selectivity for selenols over other biological thiols at physiological pH. | High, based on derivatization and chromatographic separation. |
| Sensitivity | Reports indicate a greater than 100-fold fluorescence increase upon binding to selenols. A detection limit as low as 18 nM has been reported for a similar probe. | High, with detection limits in the low µg/g range. |
| Live Cell Imaging | Yes, suitable for imaging endogenous and exogenous selenols in living cells. | No, requires sample homogenization and destruction. |
| Workflow Complexity | Simple: probe incubation followed by fluorescence measurement. | Complex: involves protein extraction, reduction, derivatization, proteolysis, and chromatographic analysis. |
| Instrumentation | Fluorescence microscope, plate reader, or fluorometer. | HPLC system, ICP-MS detector. |
Experimental Protocol: Quantification of Selenocysteine using this compound
This protocol provides a general guideline for the use of this compound in the quantification of selenocysteine in biological samples.
Materials:
-
This compound probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell or tissue lysate samples
-
Selenocysteine standards
-
Fluorescence microplate reader or fluorometer
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in PBS (pH 7.4) to the desired working concentration.
-
Standard Curve Preparation: Prepare a series of selenocysteine standards of known concentrations in PBS.
-
Sample Incubation: Add the this compound working solution to the cell lysates or tissue homogenates. Also, add the this compound solution to the selenocysteine standards.
-
Incubation: Incubate the samples and standards at a controlled temperature (e.g., 37°C) for a specified time to allow for the reaction between this compound and selenols.
-
Fluorescence Measurement: Measure the fluorescence intensity of the samples and standards using a fluorescence microplate reader or fluorometer at the appropriate excitation and emission wavelengths for this compound.
-
Quantification: Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations. Use the standard curve to determine the concentration of selenocysteine in the experimental samples.
Visualizing the Workflow and Reaction Mechanism
To further elucidate the application of this compound, the following diagrams illustrate the experimental workflow and the underlying chemical reaction that confers its quantitative capabilities.
References
Safety Operating Guide
Essential Guide to Sel-green Disposal: Ensuring Laboratory Safety and Compliance
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant working environment. This guide provides essential, step-by-step procedures for the safe disposal of Sel-green, a fluorescent dye commonly used in molecular biology for visualizing nucleic acids. While often marketed as a safer alternative to the highly mutagenic ethidium bromide (EtBr), it is crucial to handle this compound and similar dyes with care and follow appropriate disposal protocols.[1]
Understanding the Nature of this compound and Similar Dyes
This compound belongs to a class of DNA intercalating dyes that function by inserting themselves between the base pairs of DNA. This property, while useful for visualization, also means they have the potential to be mutagenic. Therefore, waste containing these dyes should not be disposed of down the drain.[1] The California Institute of Technology's waste management program explicitly states that drain disposal is not an appropriate method for any DNA staining alternatives to EtBr.[1]
Quantitative Data Summary: Waste Treatment and Personal Protective Equipment
For quick reference, the following table summarizes key quantitative data related to the handling and disposal of this compound and similar DNA intercalating dyes.
| Parameter | Specification | Source |
| Charcoal Filtration Capacity | One kit can remove 500 mg of ethidium bromide from solutions (10 mg EtBr/bag). | [2] |
| Aqueous Waste pH for Drain Disposal (Post-Treatment) | Must be between 5.5 and 9.5. | [3] |
| Prohibited for Drain Disposal | Solids/particulates, infectious materials, radioactive materials. | |
| Personal Protective Equipment (PPE) | Nitrile gloves, lab coat with full-length sleeves, safety glasses, UV protection. |
Detailed Experimental Protocols for Disposal
Below are detailed methodologies for the proper disposal of liquid and solid waste contaminated with this compound.
Protocol 1: Disposal of Liquid Waste (Aqueous Solutions)
This protocol outlines two primary methods for managing liquid waste containing this compound.
Method A: Collection for Hazardous Waste Pickup
-
Collect Waste : Pour all aqueous waste containing this compound into a clearly labeled, dedicated, and leak-proof waste bottle.
-
Labeling : The label should clearly indicate "this compound Waste" or "DNA Intercalating Dye Waste" and include the primary hazardous constituents.
-
Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup : Once the container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Method B: Charcoal Filtration for Decontamination
This method is suitable for decontaminating buffer solutions before drain disposal, provided no other hazardous materials are present.
-
Filtration Setup : Pass the this compound contaminated aqueous solution through an activated charcoal filter. This can be achieved using commercially available charcoal filtration funnels or "tea bag" style charcoal packets.
-
Verification : After filtration, check the filtrate for any residual fluorescence using a UV transilluminator. The absence of fluorescence indicates the removal of the dye.
-
Filtrate Disposal : If the filtrate is free of fluorescence and any other hazardous materials, and the pH is between 5.5 and 9.5, it may be permissible to dispose of it down the sanitary sewer. Always consult your local regulations and institutional policies first.
-
Filter Disposal : The used charcoal filter is now considered solid hazardous waste and must be disposed of according to the solid waste disposal protocol below.
Protocol 2: Disposal of Solid Waste
This protocol applies to all solid materials contaminated with this compound.
-
Segregation : Collect all contaminated solid waste, including electrophoresis gels, gloves, pipette tips, and bench paper, in a dedicated, hard-walled, and leak-proof container lined with a clear plastic bag.
-
Labeling : Clearly label the container as "this compound Solid Waste" or "DNA Intercalating Dye Solid Waste".
-
Storage : Store the container in the designated satellite accumulation area.
-
Pickup : When the container is full, arrange for its disposal through your institution's EHS office or a licensed hazardous waste contractor.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures, the following diagrams illustrate the decision-making process and workflows.
Caption: Workflow for proper this compound waste disposal.
References
Essential Safety and Operational Guide for Handling Sel-green
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for the handling of Sel-green, a selective selenol fluorescent probe. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Risk Assessment
Primary Hazards:
-
Chemical: The toxicological properties of this compound itself are not well-documented.
-
Solvent: DMSO is a combustible liquid and can readily penetrate the skin, potentially carrying dissolved substances with it.[3][4] High concentrations of DMSO vapor may cause headache, dizziness, and sedation.[1]
-
Route of Exposure: The primary routes of exposure are skin and eye contact, inhalation of aerosols, and ingestion.
A thorough risk assessment should be conducted before working with this compound, considering the concentration, volume, and frequency of use.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety. All PPE should be removed before leaving the laboratory.
| PPE Category | Item | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against splashes. A face shield should be used when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Butyl gloves are recommended when working with DMSO, as nitrile gloves offer limited protection. If using nitrile gloves, double-gloving is advised, with the outer pair being changed immediately after contamination. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat is required to protect skin and clothing. |
| Respiratory Protection | Not generally required | Work should be conducted in a certified chemical fume hood or biological safety cabinet to minimize aerosol generation. |
Safe Handling and Operational Procedures
Adherence to standard laboratory safety practices is crucial.
Preparation and Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or a Class II biological safety cabinet.
-
Avoid the creation of aerosols.
-
Use mechanical pipetting aids; mouth pipetting is strictly prohibited.
-
Ensure eyewash stations and safety showers are readily accessible.
Experimental Workflow:
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
| Emergency Situation | Procedure |
| Minor Spill | Evacuate the immediate area. Confine the spill using absorbent material. Clean the area with soap and water. Double-bag the absorbent material and dispose of it as hazardous chemical waste. |
| Major Spill | Evacuate the laboratory and notify the appropriate safety personnel. Prevent entry into the contaminated area. |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek medical attention. |
Waste Disposal
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
All liquid waste containing this compound, including the initial rinses of containers, must be collected in a designated, labeled, and sealed hazardous waste container. Do not dispose of this waste down the drain.
-
Solid waste, such as contaminated pipette tips, gloves, and labware, should be collected in a separate, clearly labeled hazardous waste container.
Disposal Protocol:
-
Follow your institution's guidelines for the disposal of hazardous chemical waste.
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
-
Arrange for waste pickup by your institution's environmental health and safety department.
Experimental Protocols
General Protocol for Staining Cells with this compound:
-
Prepare a stock solution: Dissolve the solid this compound in anhydrous DMSO to the desired concentration (e.g., 10 mM). Store the stock solution according to the manufacturer's recommendations, typically at -20°C or -80°C, protected from light.
-
Prepare a working solution: On the day of the experiment, dilute the stock solution in a suitable buffer or cell culture medium to the final working concentration.
-
Cell Staining: a. Culture cells to the desired confluency in a suitable vessel (e.g., multi-well plate, petri dish). b. Remove the culture medium and wash the cells with a balanced salt solution (e.g., PBS). c. Add the this compound working solution to the cells and incubate for the recommended time and temperature, protected from light. d. Remove the staining solution and wash the cells to remove any unbound probe.
-
Imaging: Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters for this compound.
This protocol is a general guideline and may require optimization based on the specific cell type and experimental conditions.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
